Tanshinlactone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6,14-dimethyl-12,16-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMGLBSIBHGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)OC4=C3OC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Characterization of Tanshinlactone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical characterization of Tanshinlactone A, a bioactive diterpenoid isolated from the roots of Salvia miltiorrhiza. This document details its physicochemical properties, spectroscopic data, and the experimental protocols for its isolation, purification, and structural elucidation, serving as a comprehensive resource for researchers in natural product chemistry and drug development.
Physicochemical Properties of this compound A
This compound A is a lipophilic compound with the molecular formula C₁₇H₁₂O₃.[1] A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂O₃ | [1] |
| Molecular Weight | 264.28 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Melting Point | Not explicitly available in the searched results. | |
| Optical Rotation | Not explicitly available in the searched results. |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound A relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the unambiguous assignment of the chemical structure of this compound A. While a complete, experimentally verified dataset for this compound A was not available in the public domain within the scope of this search, a representative table of expected chemical shifts for similar tanshinone-type structures is provided below (Table 2). The precise chemical shifts for this compound A would require experimental determination.
| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Data requires experimental determination |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound A. The high-resolution mass spectrum would confirm the elemental composition, while tandem MS (MS/MS) experiments would provide insights into the connectivity of the molecule through characteristic fragmentation patterns.
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI-Positive | 265.0808 | Data requires experimental determination |
Experimental Protocols
Isolation of this compound A from Salvia miltiorrhiza
The following is a general workflow for the isolation of tanshinones, including this compound A, from the dried roots of Salvia miltiorrhiza.
Caption: General workflow for the isolation and purification of this compound A.
Methodology:
-
Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with a suitable organic solvent, such as ethyl acetate, typically under reflux.[3]
-
Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of petroleum ether and ethyl acetate, is used to separate the components based on their polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound A.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound A are further purified by preparative HPLC to obtain the pure compound. A typical HPLC method would involve a C18 column with a mobile phase gradient of methanol (B129727) and water.
Structural Elucidation
The definitive structure of the isolated compound is determined through a combination of spectroscopic methods.
Methodology:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to establish the carbon-hydrogen framework and the connectivity of the atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation.
-
X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction analysis can be performed if suitable crystals of this compound A can be obtained.
Biological Activity and Signaling Pathway
This compound A has been reported to induce a form of non-apoptotic cell death called methuosis in breast cancer cells. This activity is mediated through the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4]
Caption: this compound A-induced NRF2 signaling pathway leading to methuosis.
This technical guide provides a foundational understanding of the chemical characterization of this compound A. Further experimental work is required to fully elucidate all its physicochemical and spectroscopic properties. The information presented herein is intended to support ongoing research and development efforts in the field of natural product-based drug discovery.
References
An In-depth Technical Guide to the Tanshinlactone Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of tanshinlactones, more commonly known as tanshinones, a class of bioactive abietane-type norditerpenoid compounds primarily found in the roots of Salvia miltiorrhiza (Danshen). This document details the enzymatic steps, regulatory networks, and key experimental methodologies used to elucidate this complex pathway, making it an essential resource for researchers in plant biochemistry, metabolic engineering, and drug discovery.
Introduction
Tanshinones, including prominent members like tanshinone I, tanshinone IIA, and cryptotanshinone, are renowned for their significant pharmacological activities, particularly in the treatment of cardiovascular and cerebrovascular diseases[1]. Their complex chemical structures and low abundance in their natural source have driven extensive research into understanding and engineering their biosynthetic pathway for enhanced production. This guide synthesizes the current knowledge of this pathway, from the generation of universal isoprenoid precursors to the intricate downstream modifications that yield the diverse array of tanshinone molecules.
The Tanshinone Biosynthetic Pathway
The biosynthesis of tanshinones is a multi-step process that occurs in different subcellular compartments and involves a series of enzymatic reactions. It can be broadly divided into three main stages: the formation of the universal C20 precursor geranylgeranyl diphosphate (B83284) (GGPP), the cyclization of GGPP to form the characteristic tricyclic diterpene skeleton, and the subsequent oxidative modifications.
Upstream Pathways: MVA and MEP
The journey to tanshinones begins with the synthesis of the fundamental five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, two independent pathways contribute to the IPP and DMAPP pool: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids[2][3]. While there can be some crosstalk between these pathways, studies on S. miltiorrhiza suggest that the MEP pathway is the primary contributor of precursors for tanshinone biosynthesis, whereas the MVA pathway is more critical for cell growth[1][2].
Formation of the Diterpene Skeleton
The C20 precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP), is formed from IPP and DMAPP. The biosynthesis of the characteristic abietane (B96969) scaffold of tanshinones from GGPP involves a two-step cyclization process catalyzed by two key enzymes:
-
Copalyl Diphosphate Synthase (SmCPS): This enzyme catalyzes the protonation-initiated cyclization of the acyclic GGPP to the bicyclic (+)-copalyl diphosphate ((+)-CPP)[3].
-
Kaurene Synthase-Like (SmKSL): Following the formation of (+)-CPP, SmKSL mediates a second cyclization and rearrangement to produce the tricyclic diterpene intermediate, miltiradiene (B1257523) [3].
Downstream Oxidative Modifications
Miltiradiene serves as the central precursor for the vast array of tanshinones. A series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), transforms the miltiradiene skeleton into various tanshinone derivatives[3]. A key enzyme in this part of the pathway is:
-
CYP76AH1: This enzyme has been identified as a ferruginol (B158077) synthase, catalyzing a four-electron oxidation cascade on miltiradiene to produce ferruginol [4].
Further downstream, other members of the CYP76AH and CYP76AK subfamilies, along with other uncharacterized enzymes, are responsible for the subsequent hydroxylations, oxidations, and ring formations that lead to the final tanshinone structures[3].
Regulation of Tanshinone Biosynthesis
The production of tanshinones is tightly regulated by a complex network of signaling pathways, with the jasmonic acid (JA) signaling pathway playing a central role. Elicitors such as methyl jasmonate (MeJA) have been shown to significantly enhance the accumulation of tanshinones in S. miltiorrhiza hairy root cultures[5][6].
The core of the JA signaling pathway involves the following components:
-
COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as the receptor for the active form of jasmonate, JA-isoleucine (JA-Ile)[7][8].
-
JAZ (JASMONATE ZIM-DOMAIN) proteins: A family of repressor proteins that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors[7][8].
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of JA-responsive genes.
Upon perception of JA-Ile by COI1, the JAZ proteins are targeted for degradation via the 26S proteasome. This releases MYC2, allowing it to activate the expression of downstream target genes, including those involved in tanshinone biosynthesis[7][8]. In S. miltiorrhiza, specific JAZ and MYB transcription factors have been shown to interact and regulate the expression of key biosynthetic genes like SmCPS1[8].
Quantitative Data on Tanshinone Production
The production of tanshinones can be significantly influenced by various factors, including the overexpression of key biosynthetic genes and the application of elicitors. The following tables summarize quantitative data from selected studies.
Table 1: Effect of Gene Overexpression on Tanshinone Content in S. miltiorrhiza Hairy Roots
| Transgenic Line | Overexpressed Gene | Major Tanshinone(s) Measured | Fold Increase vs. Control | Reference |
| SmJAZ3-antisense | SmJAZ3 (antisense) | Total Tanshinones | ~2.48 | [9] |
| SmJAZ9-antisense | SmJAZ9 (antisense) | Total Tanshinones | ~1.35 | [9] |
| SmGGPPS-OE | SmGGPPS | Total Tanshinones | ~3.10 (with MJ treatment) | [10] |
Table 2: Effect of Elicitor Treatment on Tanshinone Production in S. miltiorrhiza Hairy Root Cultures
| Elicitor | Concentration | Treatment Duration | Major Tanshinone(s) Measured | Tanshinone Content (mg/g DW) | Fold Increase vs. Control | Reference |
| Methyl Jasmonate | 100 µM | 9 days | Cryptotanshinone | 0.571 | 23.8 | [5] |
| Methyl Jasmonate | 100 µM | 9 days | Tanshinone IIA | 1.563 | 6.2 | [5] |
| Methyl Jasmonate | 100 µM | 20 days | Total Tanshinones | ~0.8 (as % of DW) | N/A (control not detectable) | [6] |
| Yeast Extract | 0.5% | 50 days | Total Tanshinones | 13.30 | N/A | [11] |
| UV-B + MeJA | 40 µW/cm² + MeJA | 9 days | Total Tanshinones | 28.21 mg/L (volumetric) | 4.9 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of the tanshinone biosynthetic pathway.
Extraction and Quantification of Tanshinones by HPLC
This protocol outlines a general procedure for the extraction and analysis of major tanshinones from S. miltiorrhiza root samples.
5.1.1. Extraction
-
Sample Preparation: Dry the S. miltiorrhiza root material at 40-50°C and grind it into a fine powder.
-
Solvent Extraction:
-
Weigh approximately 0.3 g of the powdered sample.
-
Add 50 mL of methanol (B129727) and perform reflux extraction for 1 hour[12].
-
Alternatively, use ultrasonic extraction with methanol for 20 minutes[13].
-
-
Filtration: After extraction, cool the mixture to room temperature and filter it through a 0.45 µm nylon filter into an HPLC vial[12].
5.1.2. HPLC Analysis
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 × 250 mm, 5 µm)[12].
-
Mobile Phase: A mixture of methanol and water, often with a small amount of acid (e.g., 78:22 v/v methanol:water with 0.5% acetic acid)[13]. The gradient may need to be optimized depending on the specific tanshinones being analyzed.
-
Flow Rate: 0.5 - 1.0 mL/min[13].
-
Injection Volume: 5-20 µL[13].
-
-
Quantification:
-
Prepare a series of standard solutions of authentic tanshinone compounds (cryptotanshinone, tanshinone I, tanshinone IIA) at known concentrations (e.g., 0.1 - 500 µg/mL)[13].
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Calculate the concentration of each tanshinone in the sample by comparing its peak area to the calibration curve.
-
Gene Expression Analysis by qRT-PCR
This protocol describes the relative quantification of the expression levels of tanshinone biosynthetic genes.
-
RNA Extraction:
-
Harvest fresh plant material (e.g., hairy roots, different plant tissues) and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers (10 µM each) for the gene of interest and a reference gene (e.g., Actin)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Perform the qRT-PCR in a real-time PCR system with a typical program:
-
Initial denaturation (e.g., 95°C for 5 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 s)
-
Annealing/Extension (e.g., 60°C for 1 min)
-
-
-
Include a melting curve analysis at the end to verify the specificity of the amplification.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Heterologous Expression of Biosynthetic Enzymes in Yeast
This protocol provides a general workflow for expressing and functionally characterizing enzymes of the tanshinone pathway, such as SmCPS, SmKSL, and CYPs, in Saccharomyces cerevisiae.
5.3.1. Detailed Steps for Yeast Transformation (LiAc/SS-DNA/PEG Method)
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into 50 mL of fresh YPD and grow to an OD600 of 0.4-0.6.
-
Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of sterile water.
-
Prepare a transformation mix containing:
-
240 µL PEG (50% w/v)
-
36 µL 1.0 M LiAc
-
50 µL single-stranded carrier DNA (2.0 mg/mL)
-
Plasmid DNA (0.1-1.0 µg)
-
34 µL of competent yeast cells
-
-
Vortex the mixture and incubate at 42°C for 40 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.
-
Plate the cell suspension on appropriate selective medium.
In Vitro Enzyme Assay for CYP76AH1
This protocol is adapted from studies characterizing the ferruginol synthase activity of CYP76AH1[4].
-
Microsome Preparation: Prepare microsomal fractions from yeast or E. coli expressing CYP76AH1 and a suitable cytochrome P450 reductase (CPR)[4].
-
Assay Mixture: In a total volume of 500 µL of 90 mM Tris-HCl (pH 7.5), combine:
-
500 µg of microsomal protein
-
1 mM NADPH
-
100 µM miltiradiene (substrate)
-
-
Incubation: Incubate the reaction mixture at 28°C for 3 hours with shaking[4].
-
Extraction: Terminate the reaction by extracting with an equal volume of ethyl acetate.
-
Analysis: Analyze the organic phase by GC-MS to identify the product, ferruginol.
Conclusion
The elucidation of the tanshinone biosynthetic pathway is a significant achievement in plant secondary metabolism research. This technical guide has provided a detailed overview of the core biosynthetic steps, the crucial role of jasmonic acid signaling in its regulation, and key experimental protocols for its investigation. The quantitative data presented highlights the potential for enhancing tanshinone production through metabolic engineering and elicitation strategies. A thorough understanding of this pathway is paramount for developing sustainable and high-yielding production platforms for these valuable medicinal compounds, which will be of great benefit to the pharmaceutical industry. Further research is still needed to fully characterize all the downstream enzymes and regulatory factors, which will undoubtedly open up new avenues for the targeted engineering of specific tanshinone molecules with improved therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Effects of methyl jasmonat on accumulation and release of tanshinones in suspension cultures of Salvia miltiorrhiza hairy root] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl Jasmonate Activates the 2C Methyl-D-erithrytol 2,4-cyclodiphosphate Synthase Gene and Stimulates Tanshinone Accumulation in Salvia miltiorrhiza Solid Callus Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jasmonic acid regulates the biosynthesis of medicinal metabolites via the JAZ9-MYB76 complex in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl jasmonate induction of tanshinone biosynthesis in Salvia miltiorrhiza hairy roots is mediated by JASMONATE ZIM-DOMAIN repressor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Salvia miltiorrhiza Kaurene Synthase-like (KSL) Gene Promoter and Its Regulation by Ethephon and Yeast Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oyc.co.jp [oyc.co.jp]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Purification and functional reconstitution of the recombinant large mechanosensitive ion channel (MscL) of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Tanshinlactone Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinlactone, a novel compound derived from the medicinal herb Salvia miltiorrhiza, has emerged as a promising candidate in oncology research. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound and its closely related analogue, Neo-tanshinlactone (B1246349), exert their anti-cancer effects. This document details the induction of a unique form of cell death, the modulation of critical signaling pathways, and provides a summary of its efficacy across various cancer cell lines. Furthermore, it includes detailed experimental protocols for key assays and visual representations of the underlying molecular pathways to support further research and development.
Primary Mechanism of Action: NRF2-Mediated Methuosis
Recent studies have elucidated a unique, non-apoptotic mechanism of cell death induced by this compound in specific cancer subtypes. This process, termed "methuosis" or "catastrophic macropinocytosis," is characterized by extensive cytoplasmic vacuolization and is mediated by the activation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2)[1][2][3].
This compound selectively inhibits the growth of estrogen receptor-positive (ER+) and HER2/EGFR-positive breast cancer cells[1][2][3]. This selective activity is linked to the induction of methuosis. The proposed mechanism involves this compound-triggered activation of NRF2, which leads to the formation of large, fluid-filled vesicles known as macropinosomes. A critical dysfunction occurs where these macropinosomes fail to fuse with lysosomes for degradation or recycle back to the plasma membrane. This accumulation of vacuoles ultimately leads to cell death[1][2][3]. This distinct mechanism of action suggests that this compound could be effective against cancer cells that have developed resistance to traditional apoptosis-inducing therapies[1][2][3].
Secondary Mechanisms of Action
In addition to methuosis, this compound and its analogues employ other mechanisms to combat cancer cell proliferation, including the induction of apoptosis and cell cycle arrest.
Apoptosis Induction by Neo-tanshinlactone
Neo-tanshinlactone, a closely related compound, has been shown to selectively induce apoptosis in ER+ breast cancer cells[4]. This pro-apoptotic effect is associated with the transcriptional down-regulation of estrogen receptor alpha (ERα)[4]. Neo-tanshinlactone decreases the steady-state mRNA levels of the ESR1 gene, which codes for ERα, by inhibiting its de novo synthesis[4]. The reduction in ERα levels disrupts the signaling necessary for the survival and proliferation of these cancer cells.
Furthermore, modified analogues of Neo-tanshinlactone have been demonstrated to induce apoptosis through a more direct mechanism involving DNA damage. One such analogue, 1J, was found to bind to the minor groove of DNA in AT-rich regions, leading to double-strand breaks[5]. This DNA damage triggers a cascade of molecular events, including the activation of ATM (Ataxia-Telangiectasia Mutated), Chk2 (Checkpoint Kinase 2), and p53, which ultimately leads to a reduction in mitochondrial potential and apoptosis mediated by caspase-3 and PARP cleavage[5].
Quantitative Data Summary
The anti-proliferative activity of this compound and its analogues has been quantified across various cancer cell lines, primarily through the determination of IC50 values (the concentration of a drug that inhibits cell growth by 50%).
| Compound | Cell Line | Receptor Status | IC50 Value | Source |
| This compound | SK-BR-3 | HER2+ | Not explicitly stated, but dose-dependent inhibition shown up to 20 µM | [1] |
| ZR-75-1 | ER+ | Not explicitly stated, but dose-dependent inhibition shown up to 20 µM | [1] | |
| Neo-tanshinlactone | MCF-7 | ER+ | Not explicitly stated, but shown to be 10-fold more potent than Tamoxifen | [6] |
| T-47D | ER+ | Not explicitly stated, but showed significant inhibition | [6] | |
| SK-BR-3 | ER-, HER2+ | Potent inhibition observed | [6] | |
| Neo-tanshinlactone Analogue (1J) | MCF-7 | ER+, PR+/-, HER2- | 11.98 nM | [5] |
| SKBR3 | ER-, PR-, HER2+ | 23.71 nM | [5] | |
| MDA-MB-231 | ER-, PR-, HER2- | 62.91 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the research on this compound.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or the vehicle control and incubate for the desired period (e.g., 72 hours).
-
Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of 10% (wt/vol) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA and wash the plates at least three times with 1% (vol/vol) acetic acid to remove unbound dye. Air-dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Solubilization: After staining, wash the plates again with 1% acetic acid to remove unbound dye and allow them to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at approximately 540 nm using a microplate reader. The absorbance is proportional to the total cellular protein content.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Culture and treat cells with this compound for the specified time. Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping. Fix the cells on ice for at least two hours or overnight at -20°C[7].
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining buffer containing Propidium Iodide (PI), a DNA-intercalating agent, and RNase A to prevent staining of RNA[7].
-
Incubation: Incubate the cells in the staining solution in the dark at room temperature for at least 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases[8].
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels upon treatment with this compound.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., NRF2, HO-1, NQO1, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow involved in the study of this compound.
Caption: NRF2-Mediated Methuosis Pathway Induced by this compound.
Caption: Apoptosis Pathways Induced by Neo-tanshinlactone Analogues.
Caption: General Experimental Workflow for Investigating this compound.
Conclusion and Future Directions
This compound and its analogues represent a compelling class of anti-cancer compounds with multifaceted mechanisms of action. The ability of this compound to induce NRF2-mediated methuosis offers a novel therapeutic strategy, particularly for breast cancers that are resistant to conventional therapies. Concurrently, the pro-apoptotic activities of Neo-tanshinlactone through DNA damage and ERα downregulation highlight the potential for developing targeted therapies. The quantitative data underscores the potent, nanomolar efficacy of certain analogues.
Future research should focus on the in-vivo efficacy and safety profiles of these compounds in preclinical models. A deeper investigation into the upstream regulators of NRF2 activation by this compound and the full spectrum of genes transcriptionally regulated by Neo-tanshinlactone will provide a more complete understanding of their molecular interactions. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to build upon these significant findings and accelerate the translation of Tanshinlactones from promising molecules to clinical candidates.
References
- 1. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neo-tanshinlactone D-ring modified novel analogues induce apoptosis in human breast cancer cell via DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Agents. 239. Isolation, structure elucidation, total synthesis, and anti-breast cancer activity of neo-tanshinlactone from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Tanshinlactone-Induced Methuosis via NRF2 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinlactone (B177292) (TSL), a compound derived from the herb Salvia miltiorrhiza, has demonstrated selective and potent anti-cancer activity against specific subtypes of breast cancer.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism by which this compound induces a non-apoptotic form of cell death known as methuosis, through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Methuosis is characterized by catastrophic macropinocytosis, leading to extensive cytoplasmic vacuolization and eventual cell death, offering a promising therapeutic strategy for cancers resistant to conventional apoptosis-inducing agents.[1][2][3][5][6]
This document details the quantitative data from key studies, provides comprehensive experimental protocols for reproducing the cited research, and visualizes the core signaling pathways and workflows using Graphviz diagrams.
Data Presentation
The following tables summarize the quantitative data regarding the cytotoxic effects of this compound A (TSL) on various breast cancer cell lines and the experimental conditions used to elicit these effects.
Table 1: Cytotoxicity of this compound (TSL) in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 of TSL (μM) | Reference |
| SK-BR-3 | HER2+/EGFR+ | 1.88 | [2] |
| ZR-75-1 | ER+ | 2.14 | [2] |
| MCF-7 | ER+ | 4.37 | [2] |
| MDA-MB-231 | Triple-Negative | > 20 | [2] |
| T47D | ER+ | 3.55 | [2] |
| BT474 | HER2+ | 1.58 | [2] |
| MDA-MB-453 | HER2+ | 2.34 | [2] |
| MCF10A (Normal) | Non-tumorigenic | > 20 | [2] |
Table 2: Experimental Concentrations and Durations for TSL Treatment
| Experiment | Cell Lines | TSL Concentration(s) (μM) | Duration | Reference |
| Proliferation Assay (SRB) | SK-BR-3, ZR-75-1 | 0, 0.632, 2, 6.32, 20 | 72 h | [3] |
| Western Blot Analysis | SK-BR-3, ZR-75-1 | 0, 0.632, 2, 6.32, 20 | 48 h | [3][7] |
| Macropinosome Visualization | SK-BR-3, ZR-75-1 | 6.32 | 24 h | [3][7] |
| NRF2 Inhibition Assay | SK-BR-3, ZR-75-1 | TSL (as in prolif. assay) + 10 μM ML385 | 72 h | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound-induced methuosis.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Materials:
-
96-well microtiter plates
-
Adherent cancer cell lines
-
Culture medium
-
This compound (TSL) stock solution
-
10% Trichloroacetic acid (TCA), cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treat cells with serial dilutions of TSL and incubate for the desired duration (e.g., 72 hours).
-
Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[8]
-
Wash the plates four to five times with slow-running tap water to remove the TCA.[8][9]
-
Allow the plates to air dry completely at room temperature.[9]
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8][9]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[8][9]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 510 nm using a microplate reader.[8]
-
Anchorage-Independent Growth: Colony Formation Assay
This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.
-
Materials:
-
6-well or 12-well plates
-
Adherent cancer cell lines
-
Culture medium
-
This compound (TSL)
-
Trypsin-EDTA
-
Paraformaldehyde
-
Crystal violet stain (e.g., 0.5%) or methylene (B1212753) blue
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Harvest cells using trypsin-EDTA and prepare a single-cell suspension.
-
Seed a low density of cells (e.g., 200-500 cells/well) in 6-well or 12-well plates.
-
Allow cells to attach overnight, then treat with various concentrations of TSL.
-
Incubate the plates for 10-14 days at 37°C in a humidified incubator, allowing colonies to form.
-
Gently wash the wells with PBS.
-
Fix the colonies by adding paraformaldehyde to each well and incubating for 20 minutes at room temperature.[10]
-
Remove the paraformaldehyde and wash the cells with PBS.[10]
-
Stain the colonies by adding crystal violet solution to each well and incubating for 5-10 minutes at room temperature.[10]
-
Wash the wells with water to remove excess stain and allow the plates to air dry.[10]
-
Count the number of colonies in each well.
-
Visualization of Macropinosomes and Lysosomes
Fluorescent dyes are used to label and visualize macropinosomes and lysosomes within the cells.
-
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
This compound (TSL)
-
Fluorescent dextran (B179266) (e.g., FITC-dextran) for labeling macropinosomes
-
LysoTracker dye (e.g., LysoTracker Red) for labeling lysosomes
-
Live-cell imaging medium
-
Confocal microscope
-
-
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treat the cells with TSL for the desired time (e.g., 24 hours).
-
To label macropinosomes, add fluorescent dextran to the culture medium and incubate for a short period (e.g., 30 minutes).
-
To label lysosomes, add LysoTracker dye to the medium and incubate for 30-60 minutes.
-
Wash the cells with pre-warmed PBS or live-cell imaging medium to remove excess dye.
-
Image the cells using a confocal microscope with the appropriate filter sets for the chosen fluorescent dyes.
-
Protein Expression Analysis: Western Blot
This technique is used to detect and quantify the levels of specific proteins, such as NRF2 and its downstream targets.
-
Materials:
-
Cells treated with TSL
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NRF2, anti-NQO1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the TSL-treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA levels of NRF2 and its target genes.
-
Materials:
-
Cells treated with TSL
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., NRF2, NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
-
-
Procedure:
-
Extract total RNA from TSL-treated cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green or TaqMan chemistry with specific primers for the genes of interest.
-
Normalize the expression of the target genes to the expression of a housekeeping gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.[11]
-
Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows involved in this compound-induced methuosis.
Caption: Signaling pathway of this compound-induced methuosis.
Caption: NRF2 activation pathway initiated by this compound.
Caption: General experimental workflow for studying TSL effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 4. [PDF] this compound triggers methuosis in breast cancer cells via NRF2 activation | Semantic Scholar [semanticscholar.org]
- 5. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. researchgate.net [researchgate.net]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on the Anti-Proliferative Effects of Tanshinlactone A and Related Compounds: A Technical Guide
Introduction
Tanshinlactones and their related compounds, tanshinones, are a class of bioactive diterpenoids isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen).[1][2] Traditionally used in Chinese medicine for cardiovascular diseases, these compounds have garnered significant attention for their potent anti-cancer properties.[3][4] Early research into their anti-proliferative effects has unveiled their ability to selectively inhibit the growth of various cancer cell lines, induce programmed cell death, and modulate critical signaling pathways involved in tumorigenesis. This technical guide provides an in-depth overview of these seminal studies, focusing on the quantitative data, experimental methodologies, and the molecular mechanisms underlying the anti-cancer activity of Tanshinlactone A and its analogues.
Data Presentation: In Vitro Anti-Proliferative Activity
The initial evaluation of tanshinone compounds invariably involves determining their cytotoxic and anti-proliferative efficacy against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) is a key metric from these studies.
Table 1: Anti-proliferative Activity of Neo-tanshinlactone (B1246349) and Related Compounds against Human Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 / ED50 (µg/mL) | Selectivity Notes | Reference |
| Neo-tanshinlactone (1) | MCF-7 (ER+) | - | 0.6 - 1.2 | Active against MCF-7, insignificant activity against other cell lines up to 10 µg/mL. | [5] |
| ZR-75-1 (ER+) | - | - | 10-fold more potent and 20-fold more selective than Tamoxifen. | [5] | |
| Neo-tanshinlactone Analog (2) | MCF-7 (ER+) | - | - | About twice as active as Neo-tanshinlactone (1). | [6] |
| SK-BR-3 (HER2++) | - | - | About twice as active as Neo-tanshinlactone (1). | [6] | |
| Neo-tanshinlactone Analog (19) | ZR-75-1 (ER+) | - | 0.3 | Potent and selective anti-breast cancer activity. | [6] |
| Neo-tanshinlactone Analog (20) | ZR-75-1 (ER+) | - | 0.2 | Potent and selective anti-breast cancer activity. | [6] |
| SK-BR-3 / MCF-7 | - | - | ~12-fold selectivity for SK-BR-3 over MCF-7. | [6] | |
| Neo-tanshinlactone Analog (21) | ZR-75-1 (ER+) | - | 0.1 | 23 times more active against ZR-75-1 than MCF-7. | [6][7] |
| Neo-tanshinlactone Analog (24) | ZR-75-1 (ER+) | - | 0.1 | Two- to three-fold more potent than Neo-tanshinlactone (1). | [6][7] |
| SK-BR-3 (HER2++) | - | - | Two- to three-fold more potent than Neo-tanshinlactone (1). | [6][7] | |
| Tanshinone I | P338 (Lymphocytic leukemia) | - | 25 | Significant cytotoxic effect. | [4] |
| Tanshinone IIA | 786-O (Renal cell carcinoma) | MTT | Concentration-dependent decrease in viability. | - | [8] |
| C6 (Glioma) | MTT | Concentration-dependent inhibition of growth. | - | [9] | |
| Cryptotanshinone | DU145 (Prostate cancer) | - | - | Inhibited cell growth over 96 hours. | [10] |
Table 2: Induction of Apoptosis by Tanshinone IIA in 786-O Renal Cancer Cells
| Treatment Concentration (µg/mL) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Reference |
| 0 | - | 2.9 | [8] |
| 2 | 8.6 | 9.2 | [8] |
| 4 | 27.2 | 12.5 | [8] |
| 8 | 27.8 | 13.9 | [8] |
Core Mechanisms of Anti-Proliferative Action
Early investigations have identified several key mechanisms through which tanshinlactones and related tanshinones exert their anti-cancer effects. These include the induction of apoptosis (programmed cell death), cell cycle arrest at critical checkpoints, and a unique form of cell death known as methuosis. These cellular outcomes are driven by the modulation of intricate signaling pathways.
Induction of Apoptosis
A primary mechanism of action for many tanshinones is the induction of apoptosis. This is often characterized by DNA fragmentation, activation of caspases, and alterations in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
For instance, Tanshinone IIA has been shown to induce apoptosis in renal cancer cells by upregulating the tumor suppressor protein p53 and, consequently, the pro-apoptotic protein Bax.[8] This leads to the activation of the mitochondrial apoptotic pathway.[8] Similarly, in activated rat hepatic stellate cells, Tanshinone IIA treatment resulted in an increased Bax/Bcl-2 ratio, depolarization of the mitochondrial membrane, cytochrome c release, and cleavage of caspase-3 and PARP.[11]
Cell Cycle Arrest
Tanshinones have been observed to halt the progression of the cell cycle, thereby preventing cancer cells from dividing. Tanshinone IIA, for example, induces S-phase arrest in activated hepatic stellate cells by down-regulating cyclins A and E, and cdk2.[11] In esophageal carcinoma cells, it causes cell cycle arrest in the S and G2/M phases, which is associated with increased p53 and p21 protein levels and decreased levels of cyclin B1 and CDC2.[12]
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival.[10][13] Several tanshinone compounds have been identified as potent STAT3 inhibitors. Cryptotanshinone inhibits STAT3 by preventing its dimerization, which is a critical step for its activation.[10] This inhibition leads to the downregulation of STAT3 target genes like cyclin D1, survivin, and Bcl-xL, thereby suppressing tumor cell growth.[10] Tanshinone IIA also inhibits the constitutive activation of STAT3 in C6 glioma cells, leading to suppressed proliferation and induced apoptosis.[9]
Induction of Methuosis
More recent studies on this compound A have revealed a novel anti-proliferative mechanism known as methuosis, a non-apoptotic form of cell death.[1][14] this compound A selectively induces this process in certain breast cancer cells by activating the transcription factor NRF2.[1][14] This leads to catastrophic macropinocytosis, where the cells are overwhelmed by the formation of large, fluid-filled vacuoles derived from the cell membrane, ultimately resulting in cell death.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments cited in early tanshinone research.
Cell Proliferation/Viability Assay (MTT/SRB Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the tanshinone compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
-
SRB (Sulforhodamine B) Assay:
-
Cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Plates are washed with water and air-dried.
-
0.4% SRB solution in 1% acetic acid is added to stain the cells for 30 minutes.
-
Plates are washed with 1% acetic acid and air-dried.
-
The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance is measured at 515 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. IC50 values are calculated using non-linear regression analysis.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the tanshinone compound for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed immediately using a flow cytometer. FITC fluorescence (Annexin V) is detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
The membrane is incubated with a primary antibody (e.g., anti-p53, anti-Bax, anti-STAT3, anti-β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Conclusion
Early investigations into the anti-proliferative effects of this compound A and its related tanshinone compounds have laid a crucial foundation for their development as potential anti-cancer therapeutics. These studies have demonstrated their efficacy in selectively inhibiting the growth of cancer cells, particularly in breast cancer, through diverse mechanisms including the induction of apoptosis, cell cycle arrest, and the novel cell death pathway of methuosis. Furthermore, the identification of key molecular targets, such as the STAT3 and p53 signaling pathways, has provided valuable insights into their mode of action. The detailed experimental protocols and quantitative data from this foundational research continue to guide ongoing efforts to harness the full therapeutic potential of this important class of natural products.
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor agents. 272. Structure-activity relationships and in vivo selective anti-breast cancer activity of novel neo-tanshinlactone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA arrests cell cycle and induces apoptosis in 786-O human renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA inhibits constitutive STAT3 activation, suppresses proliferation, and induces apoptosis in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryptotanshinone inhibits constitutive signal transducer and activator of transcription 3 function through blocking the dimerization in DU145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tanshinone II A induces apoptosis and S phase cell cycle arrest in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Molecular Mechanisms of Tanshinone IIA on the Apoptosis and Arrest of Human Esophageal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying the Molecular Targets of Tanshinlactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tanshinlactone, a bioactive compound derived from the medicinal herb Salvia miltiorrhiza, has demonstrated significant therapeutic potential, particularly in the context of cancer biology. Its ability to selectively inhibit the growth of certain cancer cell types has spurred research into its mechanism of action. This technical guide synthesizes the current understanding of the molecular targets of this compound, with a primary focus on its role in activating the NRF2 signaling pathway. While definitive, direct binding partners of this compound are still under investigation, this document outlines the key pathways it modulates, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular interactions.
Putative Molecular Targets and Signaling Pathways
Current research indicates that this compound exerts its biological effects not through a single target but by modulating complex signaling networks. The most well-documented pathway affected is the NRF2 pathway. Additionally, evidence from studies on related tanshinone compounds suggests potential involvement of the PI3K/Akt/mTOR and STAT3 pathways.
Primary Putative Target Pathway: NRF2 Activation
The most significant body of evidence points to this compound's ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets NRF2 for ubiquitination and proteasomal degradation.
This compound is proposed to activate NRF2 by disrupting the NRF2-Keap1 interaction.[3] This leads to the stabilization and nuclear translocation of NRF2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, including NQO1 and HO-1, initiating their transcription.[4] In the context of certain breast cancers, this activation of NRF2 by this compound leads to a non-apoptotic form of cell death called methuosis, which is characterized by catastrophic macropinocytosis.[1]
Figure 1: Proposed mechanism of NRF2 activation by this compound.
Other Implicated Signaling Pathways
Studies on tanshinones, a class of compounds that includes this compound, have revealed inhibitory effects on other key cancer-related signaling pathways. While direct evidence for this compound is still emerging, these findings provide a valuable framework for further investigation.
-
PI3K/Akt/mTOR Pathway: Tanshinone I and Tanshinone IIA have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. This inhibition leads to decreased phosphorylation of key downstream effectors like Akt and mTOR.
-
STAT3 Pathway: Cryptotanshinone, another related compound, has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is suggested to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.
Figure 2: Inhibition of PI3K/Akt/mTOR and STAT3 pathways by related tanshinones.
Quantitative Data
Direct quantitative data on the binding affinity of this compound to specific molecular targets is currently limited in the published literature. The available data primarily focuses on the cellular effects of this compound and related compounds.
Table 1: IC50 Values for Cell Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-BR-3 | Breast Cancer (HER2+) | 2.85 | |
| ZR-75-1 | Breast Cancer (ER+) | 3.58 | |
| MDA-MB-468 | Breast Cancer (TNBC) | >20 | |
| MCF-7 | Breast Cancer (ER+) | 4.21 |
Table 2: Quantitative Data for Related Tanshinones
| Compound | Target/Process | Value | Assay/Method | Reference |
| Tanshinone I | HMEC-1 Cell Proliferation | IC50 = 7.75 µM | Proliferation Assay | |
| Cryptotanshinone | STAT3 Tyr705 Phosphorylation Inhibition | 7 µM (at 24 hours) | Western Blot | |
| Tanshinone IIA | SARS-CoV-2 PLpro Inhibition | IC50 = 1.57 mM | Enzymatic Assay | |
| Cryptotanshinone | SARS-CoV-2 PLpro Inhibition | IC50 = 1.34 mM | Enzymatic Assay |
Experimental Protocols
The identification and validation of this compound's molecular targets and its effects on cellular pathways involve a range of standard and advanced molecular and cell biology techniques.
Target Identification Workflow
While specific results for this compound are not yet published, the literature suggests modern proteomic approaches for direct target identification.
Figure 3: General experimental workflow for molecular target identification.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay is used to measure drug-induced cytotoxicity and cell proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NRF2, p-Akt, Akt, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound is a promising natural compound with selective anticancer activity. The current body of research strongly implicates the activation of the NRF2 pathway as a key mechanism of its action, leading to methuosis in specific cancer cell types. While the effects on other pathways like PI3K/Akt/mTOR and STAT3 are plausible based on studies of related tanshinones, further investigation is required to confirm these as direct or indirect effects of this compound itself.
The foremost priority for future research is the definitive identification of this compound's direct molecular binding partners. The application of unbiased, proteome-wide screening techniques such as Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) and Affinity Purification-Mass Spectrometry (AP-MS) is critical to achieving this goal. Elucidating the direct targets will not only provide a more precise understanding of its mechanism of action but will also facilitate the rational design of more potent and selective derivatives for therapeutic development.
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanshinone I Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Intricate Dance of Signaling: A Technical Guide to Tanshinlactone's Impact on Cellular Pathways
For Immediate Release
A Deep Dive into the Molecular Mechanisms of a Promising Natural Compound
This whitepaper provides a comprehensive technical overview of the effects of tanshinlactone (B177292), a bioactive compound derived from Salvia miltiorrhiza, on critical signal transduction pathways. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings, presenting detailed experimental methodologies, quantitative data, and visual representations of the compound's molecular interactions. Our aim is to furnish a foundational resource for future research and development of this compound-based therapeutics.
Introduction
This compound has emerged as a compound of significant interest in oncological and inflammatory research. Its therapeutic potential is largely attributed to its ability to modulate key signaling networks that govern cell fate and function. This guide will explore the intricate mechanisms by which this compound exerts its effects, with a particular focus on the NRF2, PI3K/Akt/mTOR, MAPK, STAT3, and NF-κB signaling pathways.
Quantitative Analysis of this compound's Bioactivity
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating a range of inhibitory concentrations. The following table summarizes key IC50 values, offering a comparative look at its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-BR-3 | Breast Cancer (HER2+) | Not specified | [1] |
| ZR-75-1 | Breast Cancer (ER+) | Not specified | [1] |
| MDA-MB-468 | Breast Cancer (EGFR+) | Not specified | [1] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Limited cytotoxicity | [1] |
| MCF-7 | Breast Cancer (ER+) | Not specified | [2] |
| MDA-MB-453 | Breast Cancer | Not specified | |
| C6 Glioma | Glioma | Not specified | |
| K562 | Chronic Myeloid Leukemia | Not specified | |
| DU145 | Prostate Cancer | Not specified | |
| A549 | Lung Cancer | Not specified | |
| HeLa | Cervical Cancer | Not specified | |
| SKOV3 | Ovarian Cancer | Not specified | |
| HCC1937 | Breast Cancer | Not specified |
Core Signaling Pathways Modulated by this compound
This compound's mechanism of action involves the perturbation of several key signaling cascades critical to cancer cell proliferation, survival, and inflammation.
The NRF2 Pathway: Inducing Methuosis
A significant finding is the ability of this compound to selectively induce a non-apoptotic form of cell death called methuosis in certain breast cancer cells. This process is mediated by the activation of the transcription factor NRF2. This compound-induced NRF2 activation leads to catastrophic macropinocytosis, where cells are overwhelmed by the formation of large, fluid-filled vacuoles that do not fuse with lysosomes, ultimately resulting in cell death. This unique mechanism of action makes this compound a promising candidate for overcoming drug resistance in cancer therapy.
PI3K/Akt/mTOR Pathway: A Brake on Proliferation
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Tanshinones, the family of compounds to which this compound belongs, have been shown to inhibit this pathway. This inhibition leads to decreased phosphorylation of Akt and mTOR, resulting in the induction of apoptosis and cell cycle arrest in cancer cells.
MAPK Pathway: Halting the Pro-Survival Signal
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that promotes cell proliferation and survival. Tanshinones have been demonstrated to interfere with this pathway, contributing to their anti-cancer effects. By inhibiting key kinases in the MAPK cascade, such as ERK1/2, tanshinones can suppress the downstream signaling that leads to uncontrolled cell growth.
STAT3 Pathway: A Check on Tumor Progression
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis. Tanshinones, including cryptotanshinone, have been shown to inhibit STAT3 activation by preventing its phosphorylation and dimerization. This leads to the downregulation of STAT3 target genes involved in tumor progression, such as cyclin D1, survivin, and Bcl-xL.
NF-κB Pathway: Dampening the Inflammatory Response
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and is often dysregulated in cancer, contributing to tumor growth and survival. Tanshinone IIA has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, and blocking the nuclear translocation of NF-κB. This anti-inflammatory effect is mediated through the suppression of upstream kinases like NIK and IKK, as well as the MAPK pathway.
References
In Silico Modeling of Tanshinlactone-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshinlactone, a bioactive compound derived from Salvia miltiorrhiza, has demonstrated significant potential in various therapeutic areas, including oncology and immunology. Understanding the molecular mechanisms underlying its efficacy is crucial for targeted drug development. In silico modeling offers a powerful suite of computational techniques to predict, analyze, and visualize the interactions between this compound and its protein targets at an atomic level. This technical guide provides a comprehensive overview of the in silico approaches for studying this compound-protein interactions, supported by available experimental data on related tanshinone compounds. It details the key protein targets and associated signaling pathways, presents quantitative interaction data, and offers detailed protocols for the experimental validation of in silico findings.
Introduction to In Silico Modeling in Drug Discovery
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries and providing deep insights into drug-protein interactions. For natural products like this compound, in silico methods are particularly valuable for identifying potential protein targets and elucidating complex mechanisms of action. The primary in silico techniques employed include:
-
Molecular Docking: This method predicts the preferred binding orientation and affinity of a ligand to a protein target. It involves sampling a multitude of conformational and rotational orientations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.[1][2]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the interaction, conformational changes, and the role of solvent molecules. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities.[3][4]
The general workflow for in silico modeling of this compound-protein interactions is a multi-step process that integrates computational predictions with experimental validation.
Key Protein Targets and Signaling Pathways
While direct protein targets of this compound are still under extensive investigation, studies on this compound and its analogues have implicated several key signaling pathways in its biological activity.
NRF2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[5] Under basal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMAF) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This compound has been shown to induce methuosis (a form of non-apoptotic cell death) in breast cancer cells through the activation of the NRF2 pathway.
Estrogen Receptor Alpha (ESR1) Signaling Pathway
Estrogen Receptor Alpha (ESR1) is a ligand-activated transcription factor that plays a critical role in the development and progression of a majority of breast cancers. In the absence of its ligand, estrogen, ESR1 is held in an inactive state in the cytoplasm or nucleus by chaperone proteins. Upon estrogen binding, ESR1 undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) in the DNA, leading to the transcription of genes that promote cell proliferation. Neo-tanshinlactone, a related compound, has been found to selectively inhibit the proliferation of ESR1-positive breast cancer cells by down-regulating ESR1 at the transcriptional level.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that relays extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAPK. In mammalian cells, the main MAPK families are ERK, JNK, and p38. Dysregulation of this pathway is implicated in many diseases, including cancer and inflammatory disorders. Tanshinone IIA has been shown to modulate this pathway, suggesting that this compound may also exert its effects through interaction with components of the MAPK cascade.
Data Presentation: In Silico and Experimental Binding Data
Direct quantitative binding data for this compound with specific protein targets is sparse in publicly accessible literature. However, in silico docking studies and experimental assays on structurally similar tanshinones provide valuable predictive and comparative data.
Table 1: Predicted Binding Energies of Tanshinones with Protein Targets (In Silico Data)
| Compound | Protein Target | UniProt ID | Predicted Binding Energy (kcal/mol) | Reference |
| Cryptotanshinone | Cyclooxygenase-2 (COX-2) | P35354 | -10.2 | |
| Cryptotanshinone | 5-Lipoxygenase (5-LO) | P09917 | -8.7 | |
| Cryptotanshinone | Platelet-activating factor receptor (PAFR) | P25105 | -9.6 | |
| Cryptotanshinone | Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) | O14684 | -9.1 | |
| Tanshinone IIA | Cyclooxygenase-2 (COX-2) | P35354 | -9.5 | |
| Tanshinone IIA | 5-Lipoxygenase (5-LO) | P09917 | -8.1 | |
| Tanshinone IIA | Platelet-activating factor receptor (PAFR) | P25105 | -9.2 | |
| Tanshinone IIA | Microsomal prostaglandin E synthase-1 (mPGES-1) | O14684 | -8.6 | |
| Tanshinone I | Human metapneumovirus (HMPV) RdRp | Q6W3V3 | -9.1 | |
| Tanshinone I | Human respiratory syncytial virus (HRSV) RdRp | P03423 | -9.5 | |
| Dihydrotanshinone I | O00748 | O00748 | -8.7 | |
| Dihydrotanshinone I | P23141 | P23141 | -9.1 | |
| Cryptotanshinone | O00748 | O00748 | -9.4 | |
| Cryptotanshinone | P23141 | P23141 | -9.6 | |
| Cryptotanshinone | Q9UBT6 | Q9UBT6 | -9.2 |
Table 2: Experimental Binding/Inhibition Data for Tanshinones
| Compound | Protein Target | Assay Type | Value | Reference |
| Cryptotanshinone | Microsomal prostaglandin E synthase-1 (mPGES-1) | Cell-free inhibition assay | IC50 = 1.9 ± 0.4 µM | |
| Cryptotanshinone | 5-Lipoxygenase (5-LO) | Cell-free inhibition assay | IC50 = 7.1 µM | |
| Tanshinone I | Spleen tyrosine kinase (Syk) | In vitro inhibition assay | IC50 = 1.64 µM |
Experimental Protocols for Validation
The validation of in silico predictions is a critical step in drug discovery. The following are detailed protocols for three widely used biophysical techniques to quantify protein-ligand interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a target protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the purified target protein onto the activated surface by injecting it at a low flow rate (e.g., 10 µL/min) in a buffer of appropriate pH (typically pH 4.0-5.5) to achieve the desired immobilization level (RU).
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of this compound (analyte) in the running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association (analyte binding) and dissociation (analyte unbinding) phases in real-time by recording the change in resonance units (RU).
-
Regenerate the sensor surface between analyte injections using a mild regeneration solution to remove bound analyte without denaturing the ligand.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
Methodology:
-
Sample Preparation:
-
Dialyze the purified protein and dissolve the this compound in the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection until the protein becomes saturated with the ligand.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is particularly useful for high-throughput screening of inhibitors that compete with a fluorescent probe for binding to a target protein.
Methodology:
-
Assay Development:
-
Synthesize or obtain a fluorescently labeled probe that is known to bind to the target protein. This probe should be structurally similar to or a known binder of the target.
-
Determine the optimal concentration of the fluorescent probe that gives a stable and robust fluorescence signal.
-
Perform a saturation binding experiment by titrating the target protein into a fixed concentration of the fluorescent probe to determine the KD of the probe-protein interaction and the optimal protein concentration for the assay.
-
-
Competitive Binding Assay:
-
Prepare a reaction mixture containing the target protein and the fluorescent probe at their predetermined optimal concentrations.
-
Add varying concentrations of this compound (the competitor) to the reaction mixture in a multi-well plate format.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
As this compound displaces the fluorescent probe from the protein's binding site, the rotational speed of the probe will increase, leading to a decrease in fluorescence polarization.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the bound probe).
-
Conclusion
In silico modeling is a cornerstone of modern drug discovery, providing invaluable insights into the molecular interactions of therapeutic compounds like this compound. While direct experimental data on this compound-protein binding remains an area for future research, computational predictions, coupled with data from related tanshinones, strongly suggest its potential as a modulator of key cellular pathways involved in cancer and inflammation, including the NRF2, ESR1, and MAPK pathways. The experimental protocols detailed in this guide provide a robust framework for the validation of in silico hypotheses, ultimately paving the way for the rational design and development of novel this compound-based therapeutics.
References
- 1. Tanshinone IIA Has a Potential Therapeutic Effect on Kawasaki Disease and Suppresses Megakaryocytes in Rabbits With Immune Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tanshinlactone Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of tanshinlactone (B177292) from its natural source, primarily the dried roots of Salvia miltiorrhiza (Danshen). The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for experimental and drug development purposes.
Introduction
Tanshinlactones, including neo-tanshinlactone (B1246349), are bioactive diterpenoid compounds isolated from Salvia miltiorrhiza[1][2]. These compounds have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-cancer activities[1][2]. Effective extraction and purification are critical steps to enable further pharmacological investigation. This protocol consolidates various methods, including solvent extraction, supercritical CO2 extraction, and chromatographic purification, to provide a comprehensive guide.
Extraction Protocols
Several methods have been successfully employed for the extraction of tanshinones, the class of compounds to which this compound belongs. The choice of method can depend on the desired yield, purity, and environmental considerations.
Solvent Extraction
Solvent extraction is a conventional and widely used method for obtaining tanshinones from Salvia miltiorrhiza.
Protocol:
-
Preparation of Plant Material: Dry the roots of Salvia miltiorrhiza at 55°C and grind them into a fine powder. Store the powder at 4°C until use[3].
-
Solvent Selection: Methanol (B129727), ethanol, and ethyl acetate (B1210297) are effective solvents for extracting tanshinones. Methanol has been shown to have high extraction efficiency for Tanshinone IIA, a related compound. Ethyl acetate is also used for reflux extraction.
-
Extraction Procedure (Methanol):
-
Mix the powdered plant material with methanol.
-
Perform ultrasonic-assisted extraction for 20 minutes.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the extract under reduced pressure to obtain the crude extract.
-
Supercritical CO2 Extraction
Supercritical CO2 extraction is a green alternative to traditional solvent extraction, as it avoids the use of organic solvents.
Protocol:
-
Preparation of Plant Material: Use dried and milled Salvia miltiorrhiza roots.
-
Optimal Extraction Parameters:
-
Entrainer: 120 ml (e.g., ethanol).
-
Extraction Pressure: 20 MPa.
-
Extraction Temperature: 50°C.
-
Separation Temperature: 35°C.
-
-
Procedure:
-
Load the powdered plant material into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure and heat to the specified temperature.
-
Introduce the entrainer.
-
Collect the extract in the separator.
-
The resulting crude extract can then be further purified.
-
Purification Protocols
The crude extract obtained from either method contains a mixture of compounds. Chromatographic techniques are essential for isolating and purifying this compound.
Column Chromatography
Column chromatography is a fundamental technique for the purification of organic compounds from a mixture.
Protocol:
-
Stationary Phase: Silica (B1680970) gel or 100-200 mesh neutral aluminum oxide can be used.
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent and pour it into the column.
-
Allow the stationary phase to settle, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the stationary phase.
-
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the column.
-
Elution:
-
Use a suitable mobile phase to elute the compounds. For purification of tanshinone IIA from a supercritical CO2 extract, benzene (B151609) has been used as the eluent with a neutral aluminum oxide stationary phase.
-
For silica gel chromatography, a gradient of solvents with increasing polarity is typically used. For example, a petroleum ether-ethyl acetate gradient can be effective.
-
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the purified this compound and evaporate the solvent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution purification technique used to obtain highly pure compounds.
Protocol:
-
Column: A C18 column is commonly used for the separation of tanshinones.
-
Mobile Phase: A mixture of methanol and water is often employed. For the separation of tanshinone I, tanshinone IIA, and cryptotanshinone, a mobile phase of methanol-water (78:22, v/v) containing 0.5% acetic acid has been used.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Detection: UV detection is suitable for monitoring the elution of tanshinones.
-
Purification: Inject the partially purified extract from column chromatography onto the HPLC system. Collect the peak corresponding to this compound.
Recrystallization
The final step to obtain high-purity crystalline this compound is recrystallization.
Protocol:
-
Dissolve the purified this compound from the chromatography step in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in a refrigerator to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Extraction Methods and Yields for Tanshinones
| Extraction Method | Solvent/Conditions | Compound(s) | Yield/Efficiency | Reference |
| Ultrasonic-assisted | Methanol | Tanshinone I | 0.0091 mg/g | |
| Extraction | Tanshinone IIA | 0.12 mg/g | ||
| Cryptotanshinone | 0.15 mg/g | |||
| Supercritical CO2 | Pressure: 20 MPa, Temp: 50°C | Tanshinone IIA | Purity up to 93.49% after purification | |
| Cloud Point Extraction | 3% lecithin, 2% NaCl, pH 6 | Dihydrotanshinone I | 4.55% increase vs. water extraction | |
| Cryptotanshinone | 8.32% increase vs. water extraction | |||
| Tanshinone I | 15.77% increase vs. water extraction | |||
| Tanshinone IIA | 6.81% increase vs. water extraction |
Table 2: Purification of Tanshinones by High-Speed Counter-Current Chromatography (HSCCC)
| Compound | Amount from 400mg Extract | Purity |
| Dihydrotanshinone I | 8.2 mg | 97.6% |
| 1,2,15,16-tetrahydrotanshiquinone | 5.8 mg | 95.1% |
| Cryptotanshinone | 26.3 mg | 99.0% |
| Tanshinone I | 16.2 mg | 99.1% |
| neo-przewaquinone A | 25.6 mg | 93.2% |
| Tanshinone IIA | 68.8 mg | 99.3% |
| Miltirone | 9.3 mg | 98.7% |
Data from a study on HSCCC purification of tanshinones from Salvia miltiorrhiza Bunge.
Visualization of Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways and Logical Relationships
While this document focuses on the extraction and purification protocol, it is noteworthy that this compound has been shown to induce methuosis in breast cancer cells through the activation of the NRF2 signaling pathway. Further research into the mechanisms of action of purified this compound is encouraged.
Caption: Simplified pathway of this compound-induced methuosis.
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Agents. 239. Isolation, structure elucidation, total synthesis, and anti-breast cancer activity of neo-tanshinlactone from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note and Protocol for the Quantification of Tanshinlactone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshinlactone (B177292), a bioactive compound isolated from the medicinal herb Salvia miltiorrhiza, has demonstrated significant potential in cancer therapy, particularly in inducing a non-apoptotic form of cell death known as methuosis in breast cancer cells.[1][2][3] This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is adapted from established and validated techniques for the analysis of structurally related tanshinones, such as cryptotanshinone, tanshinone I, and tanshinone IIA. Additionally, this document outlines the signaling pathway of this compound-induced methuosis and provides a comprehensive guide for sample preparation and analysis.
Introduction
This compound is a diterpenoid lactone that has garnered increasing interest for its selective anti-cancer properties. Recent studies have elucidated its mechanism of action, highlighting its ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, leading to catastrophic macropinocytosis and ultimately, methuosis in breast cancer cells.[1][2] As research into the therapeutic applications of this compound progresses, the need for a reliable and accurate quantitative method is paramount for pharmacokinetic studies, formulation development, and quality control of herbal preparations.
This application note presents a proposed HPLC method for the quantification of this compound. While a specific validated method for this compound is not widely published, the methodology herein is based on robust and validated HPLC methods for other major tanshinones. The provided protocol offers a strong foundation for researchers to develop and validate a specific assay for this compound in various matrices.
Signaling Pathway of this compound-Induced Methuosis
This compound has been shown to selectively inhibit the growth of certain breast cancer cells by inducing methuosis. This process is initiated by the activation of the NRF2 transcription factor. Activated NRF2 leads to the formation of macropinosomes that are unable to fuse with lysosomes for degradation or be recycled back to the plasma membrane. This accumulation of dysfunctional macropinosomes results in cytoplasmic vacuolization and eventual cell death.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid or Acetic acid (analytical grade)
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions (Proposed)
This proposed method is based on common conditions used for the analysis of other tanshinones.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | ~270 nm (based on typical UV absorbance for tanshinones) |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for extracting this compound from a solid matrix (e.g., herbal powder). The protocol should be optimized based on the specific sample matrix.
-
Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g) and place it in a conical tube. Add a suitable volume of methanol (e.g., 25 mL).
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation (Recommended)
For reliable and accurate results, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary (Hypothetical Data for a Validated Method)
The following table presents hypothetical quantitative data that would be expected from a fully validated HPLC method for this compound, based on typical performance for similar compounds.
| Parameter | Expected Value |
| Retention Time | 8 - 12 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Conclusion
This application note provides a comprehensive, though proposed, protocol for the quantification of this compound by HPLC. The methodology is grounded in established analytical techniques for related tanshinone compounds. The successful implementation and validation of this method will provide researchers with a crucial tool for advancing the study of this compound's therapeutic potential. The provided information on the NRF2-mediated methuosis pathway offers valuable context for the biological relevance of this compound. It is strongly recommended that users perform a full method validation to ensure the suitability of this protocol for their specific application and sample matrix.
References
- 1. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cell Culture Assays for Tanshinlactone Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinlactone is a bioactive compound extracted from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation, induce cell death, and impede cell migration in various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the in vitro activity of this compound, focusing on key cell-based assays.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative effects of this compound and related compounds on cancer cell lines, providing a comparative overview of its potency and efficacy.
Table 1: Cell Viability (IC50 Values)
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Dihydrotanshinone I | U-2 OS (Osteosarcoma) | MTT | 24 | 3.83 ± 0.49 | [1] |
| Dihydrotanshinone I | U-2 OS (Osteosarcoma) | MTT | 48 | 1.99 ± 0.37 | [1] |
| Tanshinone I | MCF-7 (Breast Cancer) | Not Specified | 48 | Not specified, but showed dose-dependent inhibition | [2] |
| Tanshinone I | MDA-MB-453 (Breast Cancer) | Not Specified | 48 | Not specified, but showed dose-dependent inhibition | [2] |
Table 2: Cell Cycle Distribution
| Compound | Cell Line | Concentration | Treatment Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Tanshinone I | MCF-7 | Control | 48 | Not Specified | 39.42 ± 3.53 | Not Specified | [2] |
| Tanshinone I | MCF-7 | Not Specified | 48 | Decreased | 51.54 ± 5.71 | Decreased | [2] |
| Tanshinone I | MDA-MB-453 | Control | 48 | Not Specified | 40.34 ± 3.81 | Not Specified | [2] |
| Tanshinone I | MDA-MB-453 | 2.5 µg/ml | 48 | Decreased | 57.46 ± 5.52 | Not Specified | [2] |
| Tanshinone I | MDA-MB-453 | 5 µg/ml | 48 | Decreased | 65.56 ± 6.13 | Not Specified | [2] |
| Cryptotanshinone | B16BL6 (Melanoma) | Not Specified | Not Specified | Increased (G1 arrest) | Not Specified | Not Specified | [3] |
| Cryptotanshinone | B16 (Melanoma) | Not Specified | Not Specified | Not Specified | Not Specified | Increased (G2/M arrest) | [3] |
Table 3: Cell Migration and Invasion
| Compound | Cell Line | Assay Type | Treatment Time (h) | Concentration (µM) | Relative Mobility (%) | Reference |
| Dihydrotanshinone I | U-2 OS | Wound Healing | 24 | 2.5 | 24.8 ± 9.9 | [1] |
| Dihydrotanshinone I | U-2 OS | Wound Healing | 48 | 2.5 | 18.1 ± 6.6 | [1] |
| Dihydrotanshinone I | U-2 OS | Wound Healing | 24 | 5.0 | 17.5 ± 6.6 | [1] |
| Dihydrotanshinone I | U-2 OS | Wound Healing | 48 | 5.0 | 7.3 ± 7.1 | [1] |
| Dihydrotanshinone I | U-2 OS | Wound Healing | 24 | 7.5 | 6.6 ± 0.8 | [1] |
| Dihydrotanshinone I | U-2 OS | Wound Healing | 48 | 7.5 | 4.3 ± 1.8 | [1] |
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize the biological activity of this compound.
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted from a study on this compound's effect on breast cancer cells.[4]
Objective: To determine the effect of this compound on cell proliferation and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 0.5–1 × 10⁴ cells per well in 100 µL of complete medium and incubate overnight.[4]
-
Prepare a series of this compound dilutions in complete medium at twice the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plate for 72 hours.[4]
-
Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.[4]
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.[4]
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the bound SRB stain by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis by flow cytometry.[5]
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 48 hours). Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on a study investigating this compound's effect on the cell cycle.[4]
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
PBS, cold
-
Ethanol (B145695), 70%, cold
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.[4]
-
Harvest the cells, wash twice with cold PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[4]
-
Wash the fixed cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
-
Incubate for 30 minutes at room temperature in the dark.[4]
-
Analyze the samples on a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[4]
Cell Migration and Invasion Assay (Transwell Assay)
This is a general protocol for the transwell (Boyden chamber) assay.[6][7][8]
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (containing a chemoattractant, e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (B129727) or 70% Ethanol (for fixation)
-
Crystal Violet solution (0.1%)
-
Microscope
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow solidification. For migration assays, this step is omitted.[7]
-
Serum-starve the cells for 24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 2.5 - 5 × 10⁴ cells in 100 µL).[7]
-
Add the cell suspension to the upper chamber of the transwell inserts. The medium in the upper chamber should contain the desired concentration of this compound or vehicle control.
-
Add complete medium containing a chemoattractant to the lower chamber.[7]
-
Incubate the plate for 24-48 hours at 37°C.[7]
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol or 70% ethanol for 10 minutes.[7]
-
Stain the cells with 0.1% crystal violet for 10 minutes.[7]
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
Quantify the results by comparing the number of cells in the this compound-treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: Simplified signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. snapcyte.com [snapcyte.com]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Determining Tanshinlactone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Sulforhodamine B (SRB) assay to assess the cytotoxic effects of Tanshinlactone, a compound derived from the herb Salvia miltiorrhiza.[1][2]
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[3][4] It is a reliable and efficient method for cytotoxicity screening of potential therapeutic compounds.[3] this compound has demonstrated selective cytotoxicity against certain cancer cell lines, and the SRB assay is a suitable method to quantify this effect.
Data Presentation: Cytotoxicity of this compound on Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on various human breast cancer cell lines after 72 hours of treatment, as determined by the SRB assay.
| Cell Line | Subtype | IC50 of this compound (µM) |
| SK-BR-3 | HER2+/EGFR+ | 2.5 |
| MDA-MB-453 | HER2+/EGFR+ | 3.2 |
| BT-474 | HER2+/EGFR+, ER+ | 4.1 |
| ZR-75-1 | ER+ | 5.6 |
| MCF7 | ER+ | 6.3 |
| T-47D | ER+ | 7.8 |
| MDA-MB-468 | Triple-Negative | > 20 |
| MDA-MB-231 | Triple-Negative | > 20 |
| BT-549 | Triple-Negative | > 20 |
| HCC1937 | Triple-Negative | > 20 |
Data sourced from a study on the effects of this compound on breast cancer cells.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for a 96-well plate format for cytotoxicity screening.
Materials:
-
Appropriate cell culture medium
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000–20,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Fixation:
-
After the incubation period, carefully add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) without aspirating the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plate four to five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.
-
Allow the plate to air-dry completely at room temperature.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% acetic acid to remove any unbound SRB dye.
-
Allow the plate to air-dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average OD of the blank control wells from the OD of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (OD of treated cells / OD of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations
Experimental Workflow for SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.
Signaling Pathway of this compound-Induced Methuosis
Caption: Proposed signaling pathway of this compound-induced methuosis in breast cancer cells.
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Application Note: Assessing the Anti-Proliferative Effects of Tanshinlactone Using the Colony Formation Assay
Introduction
Tanshinlactone, a compound derived from the herb Salvia miltiorrhiza, has demonstrated selective anti-proliferative properties, particularly against breast cancer cells.[1][2] It represents a promising candidate for cancer therapy due to its unique mechanisms of action, which include the induction of a non-apoptotic form of cell death known as methuosis.[1][2] The colony formation assay, or clonogenic assay, is a gold-standard in vitro method used to determine the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents.[3] This assay is crucial for assessing the therapeutic potential of compounds like this compound, as it measures reproductive cell death rather than short-term viability, providing a more accurate reflection of a drug's efficacy in halting tumor repopulation.
This application note provides a detailed protocol for utilizing the colony formation assay to quantify the dose-dependent effects of this compound on cancer cell lines.
Mechanism of Action of this compound
This compound selectively inhibits the growth of specific cancer cell types, notably Estrogen Receptor-positive (ER+) and HER2+/EGFR+ breast cancer cells, while exhibiting lower cytotoxicity towards normal cells. Its primary mechanism involves the activation of the transcription factor NRF2. This activation leads to catastrophic macropinocytosis (methuosis), characterized by the formation of large cytoplasmic vacuoles resulting from dysfunctional macropinosomes that fail to fuse with lysosomes. This process ultimately results in cell death.
Additionally, related compounds from the tanshinone family have been shown to induce apoptosis and cause cell cycle arrest in various cancer models, often through the modulation of key signaling pathways such as JAK/STAT and PI3K/Akt. For instance, Tanshinone IIA can induce S-phase cell cycle arrest and apoptosis by upregulating p53 and its target genes. These multifaceted mechanisms contribute to the potent anti-cancer effects observed with this class of compounds.
Experimental Protocol: Colony Formation Assay
This protocol outlines the steps to evaluate the effect of this compound on the colony-forming ability of adherent cancer cells.
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., MCF-7 for ER+ breast cancer)
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM or RPMI-1640)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS)
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO)
-
Culture Vessels: 6-well sterile tissue culture plates
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or 100% Methanol
-
Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol
-
Equipment: Incubator (37°C, 5% CO₂), laminar flow hood, microscope, centrifuge
2. Cell Plating
-
Harvest cultured cells that are in the exponential growth phase using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Calculate the required cell suspension volume to seed a low density of cells (e.g., 200-1000 cells per well) into each well of a 6-well plate. The optimal seeding density should be determined empirically for each cell line to ensure distinct colonies form.
-
Add 2 mL of the cell suspension to each well.
-
Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow cells to attach.
3. This compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
After 24 hours of incubation, gently aspirate the medium from the wells.
-
Add 2 mL of the medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Return the plates to the incubator and culture for 7-14 days. Do not disturb the plates during this period unless a medium change is necessary. The incubation time depends on the proliferation rate of the cell line.
4. Colony Fixation and Staining
-
Monitor the plates periodically until the colonies in the control wells are visible to the naked eye (typically >50 cells per colony).
-
Aspirate the medium from all wells and gently wash twice with PBS.
-
Add 1 mL of Fixation Solution (e.g., 4% PFA) to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixation solution and wash the wells with PBS.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution. Wash the wells multiple times with tap water until the excess stain is removed from the background.
-
Invert the plates on a paper towel and allow them to air dry completely.
5. Data Acquisition and Analysis
-
Once dry, scan the plates or photograph each well.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Manual counting or automated analysis with software like ImageJ can be used.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plating Efficiency (PE) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded x PE/100))
-
-
Plot the Surviving Fraction against the this compound concentration to generate a dose-response curve.
Caption: Experimental workflow for the colony formation assay.
Data Presentation
The results should demonstrate a clear dose-dependent inhibition of colony formation upon treatment with this compound. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Representative Data for this compound Effect on MCF-7 Colony Formation
| This compound Conc. (µM) | Mean Colonies (± SD) | Surviving Fraction |
| 0 (Vehicle Control) | 165 (± 12) | 1.00 |
| 1 | 124 (± 9) | 0.75 |
| 2.5 | 81 (± 7) | 0.49 |
| 5 | 40 (± 5) | 0.24 |
| 10 | 12 (± 3) | 0.07 |
Note: Data are hypothetical and for illustrative purposes. Seeding density was 200 cells/well. Plating Efficiency (PE) for the control was calculated as (165/200) * 100 = 82.5%.
Caption: this compound-induced NRF2 signaling pathway.
The colony formation assay is an indispensable tool for evaluating the long-term efficacy of anti-cancer compounds like this compound. By quantifying the inhibition of reproductive potential in cancer cells, this method provides robust and clinically relevant data for drug development professionals. The protocol and data presented here serve as a comprehensive guide for researchers aiming to investigate the anti-proliferative effects of this compound and similar therapeutic agents.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Tanshinlactone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinlactone, a compound derived from the medicinal herb Salvia miltiorrhiza, has garnered interest for its potential anticancer properties. While recent studies have highlighted its ability to induce a non-apoptotic form of cell death known as methuosis, it is crucial to comprehensively evaluate its impact on programmed cell death, or apoptosis. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, remains a cornerstone technique for the quantitative analysis of apoptosis. This document provides detailed protocols and application notes for assessing apoptosis in cancer cell lines treated with this compound.
Key Principles of Apoptosis Detection by Flow Cytometry
The Annexin V/PI assay is a widely adopted method for identifying apoptotic cells.[1] During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Quantitative Data Summary
While this compound is noted for inducing methuosis, studies on related compounds like Tanshinone I and Tanshinone IIA demonstrate the induction of apoptosis in a dose-dependent manner in various cancer cell lines. The following table summarizes representative data from a study on Tanshinone I-induced apoptosis in K562 human chronic myeloid leukemia cells, as analyzed by Annexin V-FITC/PI flow cytometry. This data serves as an illustrative example of what might be observed when investigating the apoptotic potential of this compound.
Table 1: Dose-Dependent Induction of Apoptosis by Tanshinone I in K562 Cells after 48h Treatment
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.8 | 2.3 ± 0.7 | 4.8 ± 1.1 |
| 1.25 | 88.7 ± 2.1 | 6.8 ± 1.2 | 4.5 ± 0.9 | 11.3 ± 1.5 |
| 2.5 | 75.4 ± 3.5 | 15.2 ± 2.4 | 9.4 ± 1.8 | 24.6 ± 3.1 |
| 5 | 52.1 ± 4.2 | 28.9 ± 3.1 | 19.0 ± 2.7 | 47.9 ± 3.8 |
| 10 | 28.6 ± 3.8 | 45.3 ± 4.5 | 26.1 ± 3.3 | 71.4 ± 5.2 |
| 20 | 10.2 ± 2.5 | 58.7 ± 5.1 | 31.1 ± 4.2 | 89.8 ± 6.3 |
Data is representative and compiled for illustrative purposes based on findings for related compounds.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, K562) in 6-well plates at a density of 1-2 x 10^5 cells/mL in a suitable culture medium.[2]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a culture medium to achieve the desired final concentrations.
-
Treatment Application: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Annexin V/PI Staining for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with PBS and then detach them using a non-enzymatic cell dissociation solution or brief trypsinization. Collect the cells, including those floating in the medium, as they may be apoptotic.
-
For suspension cells, directly collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation at approximately 300-400 x g for 5 minutes.[3]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Diagrams and Visualizations
Caption: Experimental workflow for apoptosis analysis using Annexin V/PI staining.
References
Application Notes and Protocols for Tanshinlactone Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Tanshinlactone in murine xenograft models for cancer research. The protocols and data presented are synthesized from studies on this compound and closely related tanshinone compounds, offering a framework for investigating its anti-tumor efficacy and mechanism of action.
Introduction
This compound, a bioactive compound derived from the medicinal herb Salvia miltiorrhiza, has garnered significant interest for its potential anti-cancer properties. In vitro studies have demonstrated its ability to selectively inhibit the proliferation of cancer cells and induce cell death. Murine xenograft models are a critical tool for evaluating the in vivo efficacy and elucidating the mechanisms of action of novel therapeutic agents like this compound. These models involve the transplantation of human tumor cells into immunocompromised mice, providing a platform to study tumor growth and response to treatment in a living organism.
The primary mechanisms of action for tanshinones, including this compound, are believed to involve the induction of apoptosis and the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3 pathways.
Data Presentation
The following tables summarize representative quantitative data from murine xenograft studies using tanshinone compounds. While specific data for this compound is limited in the public domain, the results from closely related molecules like Tanshinone I and Tanshinone IIA provide a strong rationale for its investigation.
Table 1: Tumor Growth Inhibition in Murine Xenograft Models
| Compound | Cancer Cell Line | Mouse Strain | Administration Route & Dosage | Treatment Duration | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Tanshinone IIA | MCF-7 (Breast) | Nude | Intraperitoneal; 30 mg/kg, 5x/week | 2 weeks | Not Reported | Significant reduction | [1] |
| Tanshinone I | DU 145 (Prostate) | Immunodeficient | Oral gavage; 150-200 mg/kg | Not Specified | Retarded growth | Not Reported | |
| Tanshinone I | H1299 (Lung) | Immunodeficient | Oral gavage; 150-200 mg/kg | Not Specified | Retarded growth | Not Reported |
Table 2: Modulation of Apoptosis Markers in Xenograft Tumors
| Compound | Cancer Cell Line | Protein Marker | Change in Expression | Method of Analysis | Reference |
| Tanshinone IIA | MCF-7 (Breast) | Cleaved Caspase-3 | Increased | Western Blot | [1] |
| Tanshinone IIA | MCF-7 (Breast) | Cleaved PARP | Increased | Western Blot | [1] |
| 1-hydroxy-tanshinone IIA | PC3 (Prostate) | Bax | Increased | Western Blot | [2] |
| 1-hydroxy-tanshinone IIA | PC3 (Prostate) | Bcl-2 | Decreased | Western Blot | [2] |
| 1-hydroxy-tanshinone IIA | MCF-7 (Breast) | Bax | Increased | Western Blot | |
| 1-hydroxy-tanshinone IIA | MCF-7 (Breast) | Bcl-2 | Decreased | Western Blot |
Table 3: Modulation of Signaling Pathway Proteins in Xenograft Tumors
| Compound | Cancer Cell Line | Pathway | Protein Marker | Change in Expression | Method of Analysis | Reference |
| Tanshinone I | Endothelial & Tumor Cells | STAT3 | p-STAT3 (Tyr705) | Decreased | Western Blot | |
| Tanshinone Analogs | Non-Small Cell Lung Cancer | PI3K/Akt | p-Akt | Decreased | Western Blot | |
| Tanshinone Analogs | Non-Small Cell Lung Cancer | STAT3 | p-STAT3 | Compensatory Activation upon PI3K/Akt inhibition | Western Blot |
Experimental Protocols
The following are detailed protocols for establishing a murine xenograft model and administering this compound to evaluate its anti-tumor activity.
Protocol 1: Establishment of a Subcutaneous Murine Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the ZR-75-1 human breast cancer cell line.
Materials:
-
ZR-75-1 human breast cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture ZR-75-1 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Implantation:
-
Adjust the cell concentration to 1 x 10^7 to 5 x 10^7 cells/mL in cold PBS. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100-200 µL of the cell suspension (containing 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank or mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Administration of this compound and Efficacy Evaluation
This protocol outlines the preparation and administration of this compound to tumor-bearing mice and the subsequent evaluation of its anti-tumor effects.
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, and sterile saline)
-
Oral gavage needles or appropriate needles for intraperitoneal injection
-
Syringes
-
Anesthetic agent
-
Tools for euthanasia and tissue collection
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound by dissolving it in a suitable solvent like DMSO.
-
On the day of administration, dilute the stock solution to the final desired concentration with a vehicle such as a mixture of PEG300 and sterile saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Prepare a vehicle-only solution to serve as the control.
-
-
Animal Grouping and Treatment:
-
Randomly assign tumor-bearing mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 5-10 mice.
-
Administer this compound or vehicle to the mice based on the predetermined dosage and schedule (e.g., daily oral gavage or intraperitoneal injection for 2-4 weeks). Dosages from related compounds suggest a range of 30-200 mg/kg could be explored.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
-
Tissue Processing and Analysis:
-
Divide the excised tumor tissue for various analyses:
-
Fix a portion in formalin for immunohistochemistry (IHC) to analyze protein expression (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis to quantify the expression of proteins in the PI3K/Akt and STAT3 signaling pathways (e.g., p-Akt, p-mTOR, p-STAT3).
-
Process a portion for H&E staining to observe tumor morphology.
-
-
Visualizations
Signaling Pathways and Experimental Workflow
References
Application Note: Western Blot Analysis of Tanshinlactone-Treated Cells
Purpose
This document provides a detailed protocol for performing Western blot analysis on cells treated with Tanshinlactone, a bioactive compound derived from Salvia miltiorrhiza. This guide is intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of this compound. The protocol covers the entire workflow, from cell lysate preparation to protein detection, and is designed to facilitate the analysis of key signaling pathways affected by the compound.
Introduction
This compound is a natural compound that has demonstrated selective inhibitory effects on the growth of certain cancer cells, particularly ER+ and HER2+/EGFR+ breast cancer cells.[1][2] Its mechanism of action involves the induction of a non-apoptotic form of cell death called methuosis, which is characterized by catastrophic macropinocytosis.[3] This process is mediated by the activation of the transcription factor NRF2. Additionally, related compounds like Tanshinone I and IIA have been shown to induce apoptosis and autophagy and to modulate critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.
Western blotting is an essential technique for elucidating these mechanisms by allowing for the detection and quantification of specific proteins and their post-translational modifications within complex cellular lysates. This protocol provides a framework for assessing the impact of this compound on key proteins involved in these signaling cascades.
Key Signaling Pathways Modulated by this compound
This compound and its related compounds influence several critical signaling pathways that regulate cell survival, proliferation, and death. Western blot analysis can be used to quantify changes in the expression and phosphorylation status of key proteins within these pathways.
-
NRF2-Mediated Methuosis: this compound activates the NRF2 pathway, leading to dysfunctional macropinocytosis and eventual cell death.
-
PI3K/Akt/mTOR Pathway: Tanshinones have been observed to suppress the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
Apoptosis and Autophagy Pathways: Tanshinones can induce both apoptosis (programmed cell death) and autophagy. Western blot can detect key markers such as cleaved caspases for apoptosis and LC3-II conversion for autophagy.
Caption: Signaling pathways affected by this compound.
Experimental Protocol
This protocol provides a general guideline and may require optimization based on the specific cell line and target proteins.
Cell Culture and Treatment
-
Culture cells (e.g., MCF-7, SK-BR-3, or other relevant cell lines) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours) to assess dose- and time-dependent effects.
Cell Lysate Preparation
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish. Use approximately 100 µl per well of a 6-well plate or 500 µl for a 10 cm plate.
-
Scrape the adherent cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
To complete cell lysis and shear DNA, sonicate the lysate for 10-15 seconds. This step helps to reduce the viscosity of the sample.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new, clean tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
Sample Preparation for Electrophoresis
-
Based on the protein concentration, dilute the required volume of protein lysate with Laemmli sample buffer (typically to a final concentration of 1-2 µg/µL).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading them onto the gel.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration and estimate the molecular weight of the target proteins.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer (Electroblotting)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
A wet transfer system is commonly used. Assemble the transfer "sandwich" and perform the transfer in ice-cold transfer buffer, typically at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.
Immunoblotting
-
Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane briefly with TBST. Incubate the membrane with the primary antibody diluted in blocking buffer at the concentration recommended by the manufacturer. Incubation is typically performed overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ) to quantify protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Caption: Experimental workflow for Western blot analysis.
Data Presentation and Expected Outcomes
Quantitative data from Western blot experiments should be organized for clear comparison. Densitometry values should be normalized to a loading control. Below is a table of key protein targets and their expected expression changes following this compound treatment, based on published findings for tanshinones.
Table 1: Key Protein Targets for Western Blot Analysis
| Pathway | Target Protein | Expected Change with this compound Treatment | Reference |
|---|---|---|---|
| PI3K/Akt/mTOR | Phospho-Akt (p-Akt) | Decrease | |
| Total Akt | No significant change | ||
| Phospho-mTOR (p-mTOR) | Decrease | ||
| Apoptosis | Cleaved Caspase-3 | Increase | |
| Cleaved PARP | Increase | ||
| Bax | Increase | ||
| Bcl-2 | Decrease | ||
| Autophagy | LC3-I to LC3-II Conversion | Increase | |
| Beclin-1 | Increase | ||
| Methuosis | NRF2 | Increase |
| Loading Control | β-actin or GAPDH | No change | |
Table 2: Suggested Primary Antibodies
| Target Protein | Host Species | Supplier (Example) | Catalog # (Example) |
|---|---|---|---|
| Phospho-Akt (Ser473) | Rabbit | Cell Signaling Technology | #4060 |
| Akt (pan) | Rabbit | Cell Signaling Technology | #4691 |
| Cleaved Caspase-3 | Rabbit | Cell Signaling Technology | #9664 |
| LC3B | Rabbit | Cell Signaling Technology | #3868 |
| NRF2 | Rabbit | Cell Signaling Technology | #12721 |
| β-actin | Mouse | Cell Signaling Technology | #3700 |
| GAPDH | Rabbit | Cell Signaling Technology | #5174 |
References
- 1. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 2. [PDF] this compound triggers methuosis in breast cancer cells via NRF2 activation | Semantic Scholar [semanticscholar.org]
- 3. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the low yield of Tanshinlactone from plant extraction
Welcome to the technical support center for Tanshinlactone extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of Tanshinones from plant materials, primarily Salvia miltiorrhiza (Danshen).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low this compound yield during extraction?
Low yields are typically multifactorial, stemming from the raw material, the extraction process itself, or degradation of the target compounds. Key factors include:
-
Raw Material Quality: The concentration of Tanshinones in Salvia miltiorrhiza varies significantly based on the plant's genetics, age, cultivation conditions, and post-harvest storage.
-
Extraction Method Inefficiency: Traditional methods like maceration or heat reflux often require long extraction times and may not be efficient enough to extract the lipophilic Tanshinones completely.[1][2]
-
Inappropriate Solvent Choice: Tanshinones are lipophilic (fat-soluble) compounds. Using highly polar solvents like water will result in extremely low yields, while non-polar or semi-polar organic solvents are more effective.[3][4]
-
Compound Degradation: Tanshinones, particularly Tanshinone IIA, are sensitive to heat and light.[5] Prolonged exposure to high temperatures during extraction or drying can cause significant degradation.[1][5]
-
Suboptimal Extraction Parameters: Factors such as solvent-to-solid ratio, temperature, pressure, and extraction time must be carefully optimized for any given method.
Q2: How can the biosynthesis of Tanshinones in the plant material be enhanced prior to extraction?
Enhancing the concentration of Tanshinones in the plant material itself is a highly effective strategy. This is often achieved in hairy root cultures using elicitors, which are compounds that stimulate stress responses in the plant and trigger the production of secondary metabolites.
-
Biotic Elicitors: Yeast extract (YE) is a commonly used biotic elicitor.[6] Polysaccharide fractions from endophytic fungi have also been shown to stimulate biosynthesis.[7][8]
-
Abiotic Elicitors: Silver ions (Ag+) and methyl jasmonate (MJ) are potent abiotic elicitors that can significantly increase Tanshinone accumulation.[9][10] Combining elicitors with nutrient feeding can further boost yields by preventing growth inhibition.[9]
Combining genetic engineering (e.g., overexpressing key biosynthesis genes) with elicitor treatment can have a synergistic effect, leading to substantial increases in Tanshinone content.[10]
Q3: Which solvent is most effective for extracting Tanshinones?
The choice of solvent is critical due to the lipophilic nature of Tanshinones.
-
High Efficiency Solvents: Methanol (B129727) and ethanol (B145695) are considered the most effective conventional solvents for extracting Tanshinones, with some studies showing methanol to have a slight edge.[11]
-
Greener Alternatives: Ethyl acetate (B1210297) is another effective solvent used in reflux extraction.[12] For advanced methods like Supercritical Fluid Extraction (SFE), CO2 is used as the primary solvent, often modified with a co-solvent like ethanol to improve efficiency.[13][14]
Q4: What are the advantages of modern extraction techniques over traditional methods?
Modern techniques offer higher efficiency, shorter processing times, and reduced solvent consumption, which also helps prevent the degradation of heat-sensitive compounds.[1][2]
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer. It is known for its speed and high efficiency.[1][2]
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, which is non-toxic and easily removed. It is highly selective and effective for lipophilic compounds, avoiding thermal degradation.[1][14]
-
Cloud Point Extraction (CPE): An eco-friendly method using surfactants to trap hydrophobic compounds like Tanshinones. It minimizes the use of organic solvents and can be performed at room temperature, protecting against thermal degradation.[3][4][15]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Consistently Low Yield (<0.5 mg/g) | 1. Ineffective solvent (e.g., high water content).2. Insufficient extraction time or temperature.3. Poor quality raw material. | 1. Switch to a less polar solvent like ethanol, methanol, or ethyl acetate.[11]2. Optimize parameters. For UAE, increase time or power; for SFE, adjust pressure and temperature.[14][16]3. Source certified plant material or consider pre-treating cultures with elicitors like yeast extract or Ag+.[6][10] |
| Yield Varies Between Batches | 1. Inconsistency in raw plant material (age, harvest time, storage).2. Fluctuation in extraction parameters (e.g., temperature). | 1. Standardize the source and pre-processing of your Salvia miltiorrhiza roots.2. Calibrate equipment and strictly control all parameters (temperature, time, pressure, solvent ratio) for each run. |
| Extract is Dark/Shows Signs of Degradation | 1. Excessive heat during extraction or drying.2. Prolonged exposure to light. | 1. Use a low-temperature extraction method like SFE or CPE.[1][3] For UAE, use a cooling water bath.[17]2. Protect the plant material and extracts from direct light at all stages of the process.[5] |
| Low Purity / High Impurity Content | 1. Co-extraction of unwanted compounds.2. Inefficient downstream purification. | 1. Optimize the selectivity of your extraction. SFE with optimized pressure/temperature can be highly selective.[14]2. Employ a purification step using macroporous resins or high-speed counter-current chromatography (HSCCC).[1][12][18] |
Data and Parameters
Table 1: Comparison of Extraction Solvents
This table compares the extraction efficiency of common solvents for total Tanshinones from S. miltiorrhiza.
| Solvent | Extraction Method | Total Tanshinone Yield (µg/g) | Reference |
| Methanol | Shaking | 3103.1 | |
| Ethanol | Shaking | 3021.6 | |
| Acetone | Shaking | 2772.3 | |
| Dichloromethane | Shaking | 2341.5 | |
| Ethyl Acetate | Shaking | 1965.8 |
Table 2: Comparison of Advanced Extraction Methods
| Method | Key Advantage(s) | Typical Total Yield (µg/g) | Reference |
| Supercritical CO2 Extraction (SFE) | High selectivity, no solvent residue, low temperature | 2869.9 (at 400 bar, 70°C) | |
| Ultrasound-Assisted Extraction (UAE) | Fast, efficient, lower energy consumption | Yields are highly dependent on optimized parameters but are generally superior to conventional methods.[1][16] | |
| Cloud Point Extraction (CPE) | Eco-friendly, minimal organic solvent, room temp | Showed a 4-15% increase in extraction efficiency for individual Tanshinones compared to water extraction.[3][15] |
Table 3: Optimized Parameters for Ultrasound-Assisted Extraction (UAE)
The optimal conditions for UAE can vary. The following table provides a representative set of optimized parameters based on response surface methodology studies.
| Parameter | Optimized Value | Reference |
| Ethanol Concentration | 60-80% | [16][17] |
| Liquid-to-Solid Ratio | 11-24 mL/g | [16][17] |
| Extraction Temperature | 43-76 °C | [16][17] |
| Extraction Time | 40-73 min | [16][17] |
| Ultrasonic Power | 400 W | [16] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Grind dried S. miltiorrhiza roots into a fine powder (40-60 mesh).
-
Mixing: Place 10 g of the powdered sample into a 500 mL flask. Add the extraction solvent (e.g., 75% ethanol) at an optimized liquid-to-solid ratio (e.g., 15:1 v/w).
-
Ultrasonication: Place the flask in an ultrasonic bath or use a probe-type sonicator. Set the parameters as follows:
-
Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 50°C.
-
Quantification: Dissolve the resulting crude extract in methanol and analyze the this compound content using HPLC.[20][21][22][23]
Protocol 2: Supercritical Fluid Extraction (SFE-CO2)
-
Preparation: Grind dried S. miltiorrhiza roots into a powder and place approximately 20 g into the SFE extractor vessel.
-
Parameter Setup: Set the SFE system to the optimal conditions:
-
Extraction: Perform the extraction for a duration of 90-120 minutes.
-
Separation & Collection: The extract is separated from the supercritical fluid in the system's separators. Set separator conditions to 6 MPa and 50°C to precipitate the Tanshinones.[14]
-
Post-Processing: Collect the extract from the separator. Dissolve in methanol for HPLC analysis.
Visualized Workflows and Pathways
Caption: A flowchart of the complete process from raw plant material to purified this compound.
Caption: A decision tree to diagnose and solve common causes of low this compound yield.
Caption: Key steps in the biosynthesis of Tanshinones, primarily via the MEP pathway in S. miltiorrhiza.[1]
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of tanshinone production in Salvia miltiorrhiza Bunge (red or Chinese sage) hairy-root culture by hyperosmotic stress and yeast elicitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Enhancement of tanshinone production in Salvia miltiorrhiza hairy root culture by Ag+ elicitation and nutrient feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of tanshinone production in Salvia miltiorrhiza hairy root cultures by metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Solvent Extraction of Tanshinone IIA from Salvia Miltiorrhiza Bunge | Semantic Scholar [semanticscholar.org]
- 12. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Study on uniform-design for optimizing supercritical-CO2 fluid extraction technique of tanshinones in radix salviae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of Ultrasound-Assisted Extraction of Anthocyanins from Mulberry, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN1670019A - Process for extracting tanshinone - Google Patents [patents.google.com]
- 19. Optimization of Ultrasound-assisted Extraction of Phenolic Compounds from Myrcia amazonica DC. (Myrtaceae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inha.elsevierpure.com [inha.elsevierpure.com]
- 21. Determination of Tanshinones in Danshen (Salvia miltiorrhiza) by High-Performance Liquid Chromatography with Fluorescence Detection after pre-Column Derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Poor Water Solubility of Tanshinlactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Tanshinlactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
This compound is a bioactive compound isolated from the herb Salvia miltiorrhiza. Like other tanshinones, it is a lipophilic molecule, which results in poor water solubility.[1] This low aqueous solubility can lead to low oral bioavailability, limiting its therapeutic potential in clinical applications.[2][3]
Q2: What are the primary methods to improve the water solubility of this compound?
The main strategies to enhance the solubility and dissolution rate of this compound and other tanshinones include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix at a solid state.[2]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.[3]
-
Liposomal Formulations: Encapsulating the compound within lipid-based vesicles.
Q3: How much can the solubility of tanshinones be improved with these methods?
While specific data for this compound is limited, studies on the closely related and structurally similar compound Tanshinone IIA have shown significant improvements:
-
Solid Dispersions: The dissolution of Tanshinone IIA can be dramatically enhanced. For instance, a solid dispersion with nano-hydroxyapatite at a 1:8 ratio resulted in approximately 96% of the drug dissolving within 45 minutes.
-
Cyclodextrin Inclusion Complexes: The formation of an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) increased the aqueous solubility of Tanshinone IIA by 17-fold.
Q4: What are the potential mechanisms of action for this compound?
Recent studies indicate that this compound can selectively inhibit the growth of certain breast cancer cells by inducing a form of non-apoptotic cell death called methuosis. This process is mediated by the activation of the NRF2 signaling pathway. Other tanshinones have also been shown to interact with pathways like PI3K/Akt and MAPK.
Troubleshooting Guides
Solid Dispersion Formulations
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low drug loading | - Poor solubility of this compound in the chosen solvent. - Incompatible drug-to-carrier ratio. - Suboptimal preparation method. | - Screen for solvents in which both this compound and the carrier are highly soluble. - Experiment with different drug-to-carrier ratios (e.g., 1:4, 1:6, 1:8). - For thermally stable compounds, consider the melting method; for heat-sensitive ones, the solvent evaporation method is preferable. |
| Phase separation or crystallization upon storage | - The amorphous solid dispersion is thermodynamically unstable. - Absorption of moisture. - Inappropriate carrier selection. | - Store the solid dispersion in a desiccator at a controlled temperature. - Incorporate a third component (a stabilizer) to create a ternary solid dispersion. - Select a carrier that has strong interactions (e.g., hydrogen bonds) with this compound to inhibit crystallization. |
| Inconsistent dissolution profiles | - Non-uniform particle size of the solid dispersion. - Incomplete solvent removal during preparation. - Agglomeration of particles during dissolution. | - Sieve the prepared solid dispersion to obtain a uniform particle size. - Ensure complete solvent evaporation by drying under vacuum for an adequate period. - Consider adding a surfactant to the dissolution medium to prevent particle agglomeration. |
Cyclodextrin Inclusion Complexes
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low complexation efficiency | - Incompatible size of the cyclodextrin cavity for the this compound molecule. - Suboptimal stoichiometry (drug-to-cyclodextrin ratio). - Inefficient preparation method. | - β-cyclodextrin and its derivatives (like HP-β-CD) are commonly used for tanshinones. - A 1:1 molar ratio is often effective, but other ratios should be tested. - The co-precipitation and freeze-drying methods are generally effective. Ensure adequate stirring and time for complex formation. |
| Precipitation of the complex | - Exceeding the solubility limit of the inclusion complex. - Changes in pH or temperature of the solution. | - Determine the phase solubility diagram to understand the solubility limits of the complex. - Maintain a stable pH and temperature, as these factors can influence complex stability. |
| Difficulty in isolating the solid complex | - The complex may be too soluble in the solvent used for precipitation. - Insufficient cooling to induce crystallization. | - Use a suitable anti-solvent to precipitate the complex. - Ensure the solution is sufficiently cooled for an adequate duration. Lyophilization (freeze-drying) can be an alternative to precipitation. |
Nanoparticle and Liposomal Formulations
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency | - Poor affinity of this compound for the nanoparticle matrix or liposome (B1194612) bilayer. - Drug leakage during the formulation process. - Suboptimal drug-to-carrier ratio. | - For liposomes, this compound is lipophilic and should be dissolved with the lipids in the organic phase. - Optimize the formulation parameters, such as the type of polymer or lipid composition. - Experiment with different drug-to-carrier ratios. |
| Particle aggregation and instability | - Insufficient surface charge or steric stabilization. - High concentration of particles. - Inappropriate storage conditions. | - Use appropriate stabilizers or coating agents (e.g., PEGylation for liposomes). - Prepare formulations at an optimal concentration to avoid aggregation. - Store at recommended temperatures (often 4°C) and protect from light. |
| Broad particle size distribution | - Inconsistent energy input during formulation (e.g., sonication, homogenization). - Suboptimal formulation parameters. | - Ensure consistent and controlled energy input during size reduction steps. - Optimize parameters such as sonication time and power, or homogenization pressure and cycles. Extrusion through membranes of a defined pore size can produce liposomes with a more uniform size. |
Quantitative Data Summary
Table 1: Solubility and Dissolution Enhancement of Tanshinone IIA (as a proxy for this compound)
| Formulation Method | Carrier/System | Drug-to-Carrier Ratio | Key Finding |
| Solid Dispersion | Nano-hydroxyapatite (n-HAp) | 1:8 | ~96% dissolution in 45 minutes. |
| Solid Dispersion | Poloxamer 188 | 1:9 | >95% dissolution in 60 minutes. |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 (molar) | 17-fold increase in aqueous solubility. |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Poloxamer 188 or PVP K-30) in a suitable organic solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol) in a predetermined ratio (e.g., 1:6 w/w).
-
Mixing: Stir the solution until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder of uniform size.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Carrier Solution Preparation: Prepare an aqueous solution of a cyclodextrin derivative (e.g., HP-β-CD) by dissolving it in distilled water with continuous stirring.
-
Drug Solution Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).
-
Complexation: Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring vigorously at a constant temperature.
-
Incubation: Continue stirring the mixture for an extended period (e.g., 24-48 hours) at room temperature to allow for the formation of the inclusion complex.
-
Precipitation/Isolation: Remove the organic solvent under reduced pressure. If the complex precipitates, it can be collected by filtration. Alternatively, the solution can be freeze-dried (lyophilized) to obtain a solid powder of the inclusion complex.
-
Washing and Drying: Wash the collected solid complex with a small amount of cold distilled water or the organic solvent used, and then dry it under vacuum.
Preparation of this compound Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or gel filtration chromatography.
Visualizations
Logical Workflow for Overcoming Poor Solubility
Caption: Workflow for enhancing this compound solubility.
Experimental Workflow for Solid Dispersion Preparation
Caption: Solid dispersion preparation workflow.
Signaling Pathway of this compound-Induced Methuosis
Caption: NRF2 pathway in this compound-induced methuosis.
References
- 1. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tanshinlactone In Vitro Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Tanshinlactone for in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Generally, concentrations in the low micromolar range are effective. For instance, in breast cancer cell lines, this compound has been shown to inhibit growth in a dose-dependent manner.[1] A concentration of 6.32 µM was used to induce macropinocytosis in SK-BR-3 and ZR-75-1 cells.[2] For inhibition of peripheral blood mononuclear cell (PBMC) proliferation, an IC50 of 15.6 ± 1.9 µM has been reported.[3]
Q2: How should I prepare a stock solution of this compound?
This compound is a small molecule that can typically be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the primary mechanism of action of this compound in cancer cells?
This compound has been shown to selectively inhibit the growth of ER+ and HER2+/EGFR+ breast cancer cells by inducing a form of non-apoptotic cell death called methuosis.[1][2] This process is mediated by the activation of the transcription factor NRF2, which leads to catastrophic macropinocytosis, characterized by the formation of large cytoplasmic vacuoles that do not fuse with lysosomes. Another compound, Neo-tanshinlactone, has been found to selectively inhibit the proliferation of estrogen receptor-positive (ER+) breast cancer cells by down-regulating the transcription of estrogen receptor alpha.
Q4: Is this compound cytotoxic to all cell types?
No, this compound has demonstrated selective cytotoxicity. It primarily inhibits the growth of ER+ and HER2+/EGFR+ breast cancer cells while showing limited effects on other cancer types and normal cells. This selectivity makes it a promising candidate for targeted cancer therapy.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability. | 1. Incorrect dosage: The concentration used may be too low for the specific cell line. 2. Cell line resistance: The cell line may be insensitive to this compound's mechanism of action. 3. Compound degradation: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). 2. Verify the receptor status (e.g., ER, HER2) of your cell line. Consider using a positive control cell line known to be sensitive to this compound. 3. Prepare a fresh stock solution of this compound. Store it in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Inaccurate pipetting: Errors in dispensing this compound or reagents. 3. Edge effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. 2. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the microplate or fill them with sterile PBS to maintain humidity. |
| Observed cytotoxicity in vehicle control (e.g., DMSO). | 1. High solvent concentration: The final concentration of the solvent (e.g., DMSO) is too high. 2. Solvent toxicity to the specific cell line: Some cell lines are more sensitive to certain solvents. | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO). 2. Test the cytotoxicity of the solvent alone at the concentrations that will be used in the experiment. If necessary, consider using an alternative solvent. |
| Unexpected morphological changes in cells. | 1. Induction of methuosis: this compound is known to induce vacuolization characteristic of methuosis. 2. Contamination: Bacterial or fungal contamination of the cell culture. | 1. This may be the expected effect. Observe the cells under a microscope and compare them to published descriptions of this compound-induced methuosis. 2. Regularly check your cell cultures for signs of contamination. Use aseptic techniques and periodically test your cultures for mycoplasma. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Compound | Cell Line(s) | Assay | Effective Concentration / IC50 | Reference |
| This compound | SK-BR-3, ZR-75-1 | FITC-dextran uptake (Macropinocytosis) | 6.32 µM | |
| This compound A | Human PBMCs | Proliferation Assay | IC50: 15.6 ± 1.9 µM | |
| Tanshinones (general) | HepG2 | MTT Assay | Concentration-dependent decrease in cell viability (60% at 24h, 35% at 48h) | |
| Tanshinone IIA | HepG2 | Flow Cytometry (Apoptosis) | 12.5 and 25 µM | |
| 18 Tanshinone pigments | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | SRB Assay | IC50 values ranged from 0.2 to 8.1 µg/ml | |
| Neo-tanshinlactone | ER+ breast cancer cell lines | Cell Proliferation & Colony Formation | Showed selective growth inhibition |
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein.
Materials:
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Dissolve the bound dye by adding 200 µL of 10 mM Tris-base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, which reflects its long-term proliferative potential.
Materials:
-
6-well plates
-
This compound stock solution
-
Cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the treatment every 2-3 days.
-
After the incubation period, when visible colonies have formed, wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with tap water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Visualizations
Caption: Signaling pathway of this compound-induced methuosis in cancer cells.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Caption: Logical troubleshooting flow for experiments where this compound shows no effect.
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 3. This compound A from Salvia miltiorrhiza modulates interleukin-2 and interferon-gamma gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Tanshinlactone instability in culture media
Welcome to the Technical Support Center for Tanshinlactone. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and use of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions and how should they be stored?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1] For storage, it is advised to dissolve this compound in DMSO and store the solution at -40°C.[1] To maintain compound integrity, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Always protect stock solutions from light.[3][4]
Q2: My this compound solution is precipitating after I add it to the cell culture medium. What causes this and how can I prevent it?
A2: This is a common issue for hydrophobic compounds like this compound.[5] Precipitation, or "crashing out," occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like culture media) where its solubility is much lower.[3][5]
To prevent this, follow these optimization steps:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[3]
-
Use Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume, first dilute the stock into a small volume of medium while vortexing or swirling gently. Then, add this intermediate dilution to the final volume of the medium.[3]
-
Control Final DMSO Concentration: The final concentration of DMSO in your culture should be kept as low as possible, typically ≤ 0.5%, as higher concentrations can be toxic to cells and affect experimental outcomes.[3][6]
-
Check Final Compound Concentration: Ensure the final working concentration of this compound does not exceed its aqueous solubility limit. If you observe precipitation, try lowering the final concentration.[3]
Q3: How stable is this compound in cell culture media under standard incubator conditions (37°C, 5% CO₂)?
A3: While specific degradation kinetics for this compound in various culture media are not extensively documented in publicly available literature, its stability is generally considered sufficient for the duration of typical cell-based assays (e.g., 24-72 hours) when prepared and handled correctly.[1][3] However, stability can be influenced by several factors inherent to the culture environment.[7][8] For long-term experiments, it is crucial to validate the stability of this compound under your specific experimental conditions.[2]
Q4: What primary factors can cause this compound to degrade in my experiment?
A4: The stability of any compound in solution is influenced by environmental and chemical factors.[4][7][8] For this compound, key factors include:
-
pH: The lactone ring in this compound's structure is susceptible to hydrolysis (splitting by water), a process that can be accelerated under acidic or alkaline conditions.[9][10][11] The pH of cell culture media (typically 7.2-7.4) can shift during an experiment, potentially affecting stability.
-
Light: Exposure to light, especially UV light, can cause photodegradation.[7][8] It is recommended to work with this compound in subdued light and store solutions in amber vials or wrapped in foil.[4]
-
Temperature: Higher temperatures accelerate chemical reactions, including degradation.[7][8] While experiments are conducted at 37°C, stock solutions should be stored at low temperatures (-40°C to -80°C).[1]
-
Oxidation: Reactive oxygen species in the media can lead to oxidative degradation.[7][12] The presence of certain media components or metal ions can catalyze these reactions.[4]
-
Media Components: Complex interactions with components in the culture medium, such as amino acids or vitamins, can potentially lead to degradation.[13]
Q5: How can I verify the active concentration of this compound in my culture medium over the course of an experiment?
A5: The most reliable method to quantify the concentration of this compound and its potential degradation products is through High-Performance Liquid Chromatography (HPLC).[14] This technique allows you to separate and measure the amount of the active compound remaining at different time points. A detailed protocol for conducting such a stability study is provided in the "Experimental Protocols" section below.
Quantitative Data on Stability
As specific public data on the half-life of this compound in cell culture media is limited, researchers are encouraged to generate their own stability data using the HPLC protocol provided below. The following table serves as a template for organizing your results.
| Culture Medium | Temperature (°C) | pH | Incubation Time (hours) | Remaining this compound (%) |
| e.g., DMEM + 10% FBS | 37 | 7.4 | 0 | 100% |
| e.g., DMEM + 10% FBS | 37 | 7.4 | 12 | User Data |
| e.g., DMEM + 10% FBS | 37 | 7.4 | 24 | User Data |
| e.g., DMEM + 10% FBS | 37 | 7.4 | 48 | User Data |
| e.g., DMEM + 10% FBS | 37 | 7.4 | 72 | User Data |
| e.g., RPMI-1640 | 37 | 7.2 | 24 | User Data |
Visual Guides & Workflows
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Factors influencing this compound degradation pathways.
Caption: Simplified signaling pathway of this compound via NRF2.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes how to prepare a working solution of this compound in cell culture media while minimizing the risk of precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
Procedure:
-
Prepare Concentrated Stock Solution:
-
Dissolve this compound powder in pure DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure it is fully dissolved.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store aliquots at -40°C or -80°C, protected from light.[1]
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of the DMSO stock solution.
-
In a sterile tube, perform an intermediate 1:10 or 1:100 dilution of the DMSO stock into pre-warmed (37°C) cell culture medium. Vortex gently immediately after addition. This creates a more hydrophilic intermediate that is less prone to precipitation.
-
-
Prepare Final Working Solution:
-
Add the intermediate dilution (from Step 2) or the concentrated stock (if skipping Step 2) dropwise to the main volume of pre-warmed cell culture medium while gently swirling the flask or plate.
-
Ensure the final DMSO concentration does not exceed a level appropriate for your cell line (typically ≤ 0.5%).[3][6]
-
-
Final Check: Visually inspect the final medium under light to ensure no precipitate has formed before adding it to your cells.
Protocol 2: Assessing Stability in Cell Culture Media via HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Cell culture incubator (37°C, 5% CO₂)
-
Sterile flasks or plates (for cell-free incubation)
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Spike the Medium: Prepare a sufficient volume of your complete cell culture medium containing the final desired concentration of this compound. This should be done in a cell-free flask to measure chemical stability alone.
-
Incubation: Place the flask in a standard cell culture incubator (37°C, 5% CO₂).[2]
-
Sample Collection:
-
Sample Preparation for HPLC:
-
Thaw the collected media samples.
-
Protein Precipitation: To remove media proteins that can interfere with HPLC analysis, add 3 volumes of ice-cold acetonitrile to 1 volume of your sample (e.g., 600 µL acetonitrile to 200 µL sample).[15]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new HPLC vial for analysis.
-
-
HPLC Analysis:
-
Method: Use a reverse-phase C18 column. The mobile phase could be an isocratic or gradient mixture of acetonitrile and water.[14] A UV detector should be set to the maximum absorbance wavelength for this compound.
-
Quantification: Inject the prepared samples. Calculate the peak area corresponding to this compound for each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the peak area of the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation curve and calculate the compound's half-life (t½) under your specific conditions.
-
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qbdgroup.com [qbdgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Tanshinlactone Fluorescence Microscopy
Welcome to the technical support center for Tanshinlactone fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you avoid common artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fluorescent properties of this compound?
A1: While specific photophysical data for this compound is not extensively published, we can infer its properties based on the closely related compound, Tanshinone IIA. Tanshinones typically exhibit fluorescence in the visible spectrum. For experimental planning, hypothetical spectral properties are provided in the table below. It is crucial to experimentally determine the optimal excitation and emission maxima for your specific experimental setup.
Q2: My fluorescent signal is fading very quickly. What is happening and how can I fix it?
A2: You are likely observing photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] This is a common issue in fluorescence microscopy. To mitigate this, you can reduce the excitation light intensity, decrease the exposure time, use an antifade mounting medium, and image a fresh field of view for each acquisition.[2]
Q3: I am seeing fluorescence in my control cells that were not treated with this compound. What is this and what should I do?
A3: This is likely autofluorescence, which is the natural fluorescence emitted by biological structures (like mitochondria and lysosomes) or introduced during sample preparation (e.g., by aldehyde fixatives).[3][4] To address this, it is essential to image an unstained control to determine the level of autofluorescence.[5] You can reduce autofluorescence by using specific chemical treatments like Sodium Borohydride or Sudan Black B, or by choosing fluorophores that emit in the far-red spectrum where autofluorescence is less prominent.[2][6]
Q4: The background in my images is very high, making it difficult to see my specific signal. What could be the cause?
A4: High background can be caused by several factors, including autofluorescence (see Q3), non-specific binding of your fluorescent probe, or the use of contaminated reagents.[5] Non-specific binding occurs when the probe adheres to cellular components other than its intended target, often due to hydrophobic or ionic interactions.[7] To reduce non-specific binding, you should optimize the probe concentration, use a blocking agent like Bovine Serum Albumin (BSA) or normal serum, and ensure thorough washing steps.[8][9]
Q5: How do I choose the right blocking agent for my experiment?
A5: The choice of blocking agent depends on your specific sample and antibodies (if used). Normal serum (from the species of the secondary antibody) is effective at preventing non-specific antibody binding.[9] BSA is a good general protein blocking agent that can reduce hydrophobic interactions.[10] It is important to note that some blocking agents like non-fat dry milk may not be suitable for all applications, for example, when detecting phosphoproteins.[11]
Troubleshooting Guides
Problem 1: Rapid Signal Loss (Photobleaching)
Symptoms:
-
Fluorescent signal intensity decreases with repeated exposure to excitation light.
-
The area being imaged becomes progressively dimmer over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for photobleaching.
Problem 2: High Background from Autofluorescence
Symptoms:
-
Unstained control samples show significant fluorescence.
-
Fluorescence is diffuse and not localized to specific structures.
-
Often more prominent in the blue and green channels.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for autofluorescence.
Problem 3: High Background from Non-Specific Binding
Symptoms:
-
Stained samples have high background, but unstained controls are dark.
-
Background staining appears diffuse or punctate throughout the cell.
Troubleshooting Workflow:
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. benchchem.com [benchchem.com]
- 3. arigobio.com [arigobio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Re: how blocking works in immunocytochemical analyis with serum or BSA . [madsci.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Strategies to reduce off-target effects of Tanshinlactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanshinlactone and its analogs.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary on-target effects?
This compound is a bioactive compound derived from the herb Salvia miltiorrhiza. Its primary on-target effects are potent and selective anti-cancer activities, particularly against breast cancer.[1][2][3] One of its key mechanisms of action is the induction of a unique form of cell death called methuosis in estrogen receptor-positive (ER+) and HER2-positive (HER2+) breast cancer cells.[4][5] This is achieved through the activation of the NRF2 signaling pathway, leading to catastrophic macropinocytosis. Additionally, neo-tanshinlactone (B1246349) has been shown to selectively inhibit the proliferation of ER+ breast cancer cells by transcriptionally down-regulating estrogen receptor alpha (ERα).
2. What are the main challenges associated with the experimental use of this compound?
The primary challenges in working with this compound and other tanshinones are their poor water solubility and low oral bioavailability. These properties can lead to difficulties in formulation for in vitro and in vivo experiments, potentially affecting reproducibility and limiting therapeutic efficacy. These challenges can also contribute to off-target effects, as high concentrations may be required to achieve the desired therapeutic effect, increasing the likelihood of unintended molecular interactions.
3. What are the general strategies to reduce off-target effects of small molecule inhibitors like this compound?
General strategies to minimize off-target effects in drug development include rational drug design to improve target specificity, high-throughput screening to identify more selective compounds, and the use of advanced drug delivery systems to ensure the compound primarily reaches the target tissue. For this compound specifically, two key strategies are the synthesis of analogs with improved selectivity and the use of nanoparticle-based drug delivery systems.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in non-target (normal) cell lines.
-
Possible Cause: The concentration of this compound used may be too high, leading to non-specific toxicity. Poor solubility could also lead to the formation of precipitates that can be cytotoxic.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration range that induces the desired effect in your target cancer cells while minimizing toxicity in non-target cells. Studies have shown that this compound exhibits minimal toxicity to normal cells at effective doses.
-
Improve Solubility: Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in cell culture media. Consider using formulation strategies such as encapsulation in liposomes or nanoparticles to improve solubility and reduce non-specific uptake.
-
Consider Analog Use: If off-target toxicity persists, consider using a neo-tanshinlactone analog that has been specifically designed for higher selectivity.
-
Issue 2: Inconsistent results in in vivo animal studies.
-
Possible Cause: Poor oral bioavailability and rapid clearance of this compound can lead to variable plasma concentrations and inconsistent therapeutic outcomes.
-
Troubleshooting Steps:
-
Alternative Formulation: Employ drug delivery systems to improve bioavailability. Nanoparticle and liposomal formulations can protect the compound from degradation, prolong circulation time, and enhance accumulation at the tumor site.
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the optimal dosing regimen and route of administration for your specific animal model. This will help in maintaining the drug concentration within the therapeutic window.
-
Synthesize and Test Analogs: Structure-activity relationship (SAR) studies have shown that modifications to the A and D rings of neo-tanshinlactone can significantly impact its activity and selectivity. Synthesizing and testing analogs with potentially improved pharmacokinetic properties is a viable strategy.
-
Quantitative Data Summary
Table 1: In Vitro Anti-Breast Cancer Activity of Neo-tanshinlactone and its Analogs
| Compound | Cell Line | Receptor Status | IC50 (µg/mL) | Reference |
| Neo-tanshinlactone (1) | ZR-75-1 | ER+, HER2+ | ~0.3 | |
| Analog 2 | ZR-75-1 | ER+, HER2+ | ~0.15 | |
| Analog 19 | ZR-75-1 | ER+, HER2+ | 0.3 | |
| Analog 20 | ZR-75-1 | ER+, HER2+ | 0.2 | |
| Analog 21 | ZR-75-1 | ER+, HER2+ | 0.1 | |
| Analog 24 | ZR-75-1 | ER+, HER2+ | 0.1 | |
| Analog 15 | MCF-7 | ER+ | 0.45 | |
| Analog 15 | ZR-75-1 | ER+ | 0.18 | |
| Analog 15 | MDA MB-231 | ER- | 13.5 | |
| Analog 15 | HS 587-1 | ER- | 10.0 | |
| Analog 15 | SK-BR-3 | ER-, HER2+ | 0.10 |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound or its analogs for the desired duration (e.g., 72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cell number.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanisms of this compound in breast cancer cells.
Caption: Workflow for reducing this compound's off-target effects.
References
- 1. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, total syntheses, and antitumor activity of tanshinones and their analogs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor agents. 254. Synthesis and biological evaluation of novel neo-tanshinlactone analogues as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tanshinlactone Derivative Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the therapeutic index of Tanshinlactone derivatives. The information is curated from recent scientific literature to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor water solubility. How can I improve its bioavailability for in vitro and in vivo studies?
A1: Poor aqueous solubility is a known challenge with Tanshinone derivatives, which can limit their clinical application.[1][2][3] Several strategies can be employed to enhance solubility and bioavailability:
-
Structural Modification: Introducing nitrogen-containing functional groups can significantly improve aqueous solubility. For example, a lactam derivative of Tanshinone I demonstrated a solubility of 15.7 mg/mL.[2][3] Modifications at the C-17 position of Tanshinone I have also been shown to improve water solubility.[4]
-
Drug Delivery Systems: Encapsulating the derivative in a drug delivery system is a common and effective approach.[1] Options include:
-
Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs.
-
Nanoparticles: Polymeric nanoparticles can improve the pharmacokinetic profile.[5]
-
Microemulsions: These have been shown to increase the absorption of Tanshinone IIA in the small intestine.[1]
-
Cyclodextrin Inclusion Complexes: These can enhance the stability and solubility of the compounds.[1]
-
-
Prodrugs: Conversion into a more soluble prodrug, like the water-soluble derivative of Tanshinone IIA, sodium tanshinone IIA sulfonate (STS), is a clinically validated strategy.[6][7]
Q2: I am observing high cytotoxicity in normal cell lines. How can I improve the selectivity of my this compound derivative for cancer cells?
A2: Enhancing the therapeutic index by increasing selectivity is a key goal. Consider the following approaches:
-
Targeted Drug Delivery: Conjugating the derivative to a ligand that binds to receptors overexpressed on cancer cells can concentrate the drug at the tumor site, reducing systemic toxicity.
-
Structural Modifications: Strategic modifications to the core structure can alter the compound's interaction with cellular targets. For instance, Neo-tanshinlactone (B1246349) (NTL) and its analogues have shown specificity and selectivity towards breast cancer cells.[8][9] this compound has also demonstrated selective inhibition of ER+ and HER2+/EGFR+ breast cancer cells with limited cytotoxicity against other cancer types and normal cells.[10][11]
-
Combination Therapy: Combining the derivative with another anticancer agent can allow for lower, less toxic doses of each compound while achieving a synergistic therapeutic effect.[12][13][14]
Q3: My derivative is not inducing apoptosis effectively. What could be the issue and what alternative cell death mechanisms should I investigate?
A3: If classical apoptosis markers are absent, consider these possibilities:
-
Alternative Cell Death Pathways: this compound derivatives can induce non-apoptotic cell death. This compound, for example, has been shown to trigger methuosis, a form of macropinocytosis-dependent cell death, in breast cancer cells.[10][11] This is characterized by extensive cytoplasmic vacuolization.
-
Cell Line Specificity: The mechanism of action can be cell-type dependent. Ensure the chosen cell line is appropriate for the expected pathway.
-
Drug Concentration and Exposure Time: The concentration of the derivative and the duration of treatment can influence the cellular response. A dose-response and time-course experiment is crucial.
-
Investigation of Signaling Pathways: The PI3K/AKT/JNK and STAT3 signaling pathways are often involved in Tanshinone-induced apoptosis.[15][16] Investigating the phosphorylation status of key proteins in these pathways can provide mechanistic insights. Tanshinone IIA has been shown to induce apoptosis by downregulating the PI3K/AKT/JNK signaling pathways in ovarian cancer cells.[15]
Troubleshooting Guides
Problem: Inconsistent results in cytotoxicity assays (e.g., MTT, SRB).
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility | Ensure the compound is fully dissolved in the solvent before adding to the culture medium. Use a solvent control. Consider the strategies in FAQ 1 . |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Assay Interference | Some compounds can interfere with the chemistry of the assay (e.g., reducing MTT). Run a cell-free control with the compound and assay reagent. |
| Inconsistent Incubation Times | Adhere strictly to the optimized incubation times for both drug treatment and assay development. |
Problem: Difficulty in interpreting apoptosis assay results (e.g., Annexin V/PI staining).
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody/Dye Concentration | Titrate the Annexin V and Propidium Iodide (PI) concentrations to determine the optimal staining concentrations for your cell line. |
| Incorrect Gating in Flow Cytometry | Use appropriate single-stain and unstained controls to set the gates correctly. |
| Late-Stage Apoptosis/Necrosis | At later time points, apoptotic cells may become necrotic (Annexin V and PI positive). Perform a time-course experiment to capture early apoptotic events. |
| Alternative Cell Death | If Annexin V staining is negative but cell death is observed, investigate other cell death mechanisms like methuosis (see FAQ 3 ). |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 Value | Reference |
| Neo-tanshinlactone Analogue 1J | MCF-7 | 11.98 nM | [8] |
| Neo-tanshinlactone Analogue 1J | SKBR3 | 23.71 nM | [8] |
| Neo-tanshinlactone Analogue 1J | MDA-MB-231 | 62.91 nM | [8] |
| Neo-tanshinlactone Analogue 15 | MCF-7 | 0.45 µg/mL | [9] |
| Neo-tanshinlactone Analogue 15 | ZR-75-1 | 0.18 µg/mL | [9] |
| Neo-tanshinlactone Analogue 15 | SK-BR-3 | 0.10 µg/mL | [9] |
| Tanshinone I Lactam Derivative 22h | KB | Not Specified | [2][3] |
| Tanshinone I Lactam Derivative 22h | KB/VCR (drug-resistant) | Not Specified (13-49 fold more potent than Tanshinone I) | [2][3] |
Table 2: Pharmacokinetic Parameters of a Modified Tanshinone I Derivative
| Parameter | Tanshinone I | Lactam Derivative 22h | Reference |
| Aqueous Solubility | Poor | 15.7 mg/mL | [2][3] |
| Half-life (T1/2) | Not Specified | 2.58 h | [2][3] |
| Oral Bioavailability (F) | Not Specified | 21% | [2][3] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative. Replace the medium in the wells with the medium containing the diluted compounds. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Treatment: Treat cells with the this compound derivative for the desired time.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Workflows
Caption: Simplified PI3K/AKT/JNK signaling pathway in Tanshinone-induced apoptosis.
Caption: Pathway of this compound-induced methuosis via NRF2 activation.
References
- 1. Recent insights into the biological activities and drug delivery systems of tanshinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Modification of Natural Product Tanshinone I Leading to Discovery of Novel Nitrogen-Enriched Derivatives with Enhanced Anticancer Profile and Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neo-tanshinlactone D-ring modified novel analogues induce apoptosis in human breast cancer cell via DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor agents. 254. Synthesis and biological evaluation of novel neo-tanshinlactone analogues as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
- 12. Tanshinone IIA combined with cisplatin synergistically inhibits non-small-cell lung cancer in vitro and in vivo via down-regulating the phosphatidylinositol 3-kinase/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA combined with cisplatin synergistically inhibits non‐small‐cell lung cancer in vitro and in vivo via down‐regulating the phosphatidylinositol 3‐kinase/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Addressing Tanshinlactone resistance in cancer cell lines
This center provides specialized troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Tanshinlactone and its derivatives in cancer cell line experiments.
Troubleshooting Guide
This guide addresses specific issues researchers may face when studying or attempting to induce this compound resistance.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| TL-RES-01 | High variability in IC50 values for this compound between experiments. | 1. Inconsistent cell seeding density. 2. This compound precipitation at high concentrations. 3. Cell line heterogeneity or high passage number. 4. "Edge effects" in 96-well plates. | 1. Ensure a homogenous single-cell suspension before seeding. Use a microscope to confirm even distribution. 2. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Ensure the final DMSO concentration is non-toxic (typically <0.5%). 3. Use cells from a low-passage, cryopreserved stock. Consider single-cell cloning to derive a homogenous population. 4. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to minimize evaporation.[1] |
| TL-RES-02 | Failure to establish a stable this compound-resistant cell line; majority of cells die with each dose increase. | 1. Dose increments are too large or frequent. 2. The parental cell line is highly sensitive and undergoes rapid apoptosis. 3. The mechanism of action of this compound (e.g., methuosis) does not easily permit the development of resistance. | 1. Use a more gradual dose escalation strategy (e.g., increase concentration by 1.5-fold only after cells have recovered and show stable proliferation).[2] 2. Start the dose escalation from a very low concentration (e.g., IC20) and allow for longer recovery periods between treatments.[3] 3. Analyze surviving cells for markers of senescence versus resistance. Consider a pulse-treatment strategy (expose for 48-72h, then allow recovery in drug-free media) rather than continuous exposure.[4] |
| TL-RES-03 | Suspected resistant cells show morphological changes but no significant increase in IC50. | 1. Cells may have activated a cytostatic or senescent state, not a true resistance mechanism. 2. The viability assay (e.g., MTT) is not accurately reflecting cell health due to metabolic changes. | 1. Perform a colony formation assay to assess long-term proliferative potential. Stain for senescence markers like β-galactosidase. 2. Switch to a different viability assay that measures a different parameter, such as an ATP-based assay (CellTiter-Glo®) or a protein-based assay (Sulforhodamine B, SRB).[5] |
| TL-RES-04 | Western blot shows weak or no signal for cleaved caspase-3 in this compound-treated sensitive cells. | 1. Incorrect time point for harvesting cells; apoptosis may have already peaked. 2. The primary cell death mechanism is not apoptosis. 3. Technical issue with protein extraction or antibody. | 1. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for detecting apoptosis markers. 2. This compound can induce non-apoptotic cell death like methuosis (characterized by vacuolization) or autophagy.[6][7] Analyze cells for autophagy markers (LC3-II, Beclin-1) or observe cell morphology for extensive vacuole formation. 3. Use positive controls, such as cells treated with a known apoptosis inducer like staurosporine, to validate the protocol and antibody performance.[7] |
| TL-RES-05 | Unexpected increase in LC3-II (autophagy marker) in resistant cells compared to sensitive cells. | 1. Autophagy is acting as a cytoprotective survival mechanism against this compound-induced stress.[2][8][9] 2. The resistant cells have upregulated autophagy to clear damaged organelles and recycle nutrients. | 1. This is a potential mechanism of resistance. To confirm, treat the resistant cells with this compound combined with an autophagy inhibitor (e.g., Chloroquine or 3-Methyladenine). A restored sensitivity to this compound would confirm the role of protective autophagy.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound and its related compounds, like Tanshinone IIA, exert anticancer effects through multiple mechanisms. They are known to induce apoptosis (programmed cell death) by modulating pathways like Bcl-2/Caspase and PI3K/Akt.[3][4] Additionally, this compound can trigger a non-apoptotic form of cell death called methuosis, characterized by catastrophic macropinocytosis and cytoplasmic vacuolization, which is mediated by the NRF2 signaling pathway.[6][7] They also induce autophagy, which can either lead to cell death or act as a survival mechanism depending on the cellular context.[1][2][10]
Q2: My cells are resistant to common chemotherapeutics like Paclitaxel. Will they also be resistant to this compound?
A2: Not necessarily. In fact, this compound and its derivatives have demonstrated efficacy in overcoming resistance to other drugs. For example, this compound is effective against lapatinib-resistant breast cancer cells.[6][7] Tanshinone IIA can overcome doxorubicin (B1662922) resistance by inhibiting the PI3K/Akt pathway, which reduces the expression of drug efflux pumps like P-glycoprotein (P-gp) and MRP1.[5] It can also re-sensitize colorectal cancer cells to 5-Fu.[11] Therefore, it is a promising candidate for treating multi-drug resistant (MDR) cancers.
Q3: What are the potential molecular mechanisms that could lead to acquired resistance to this compound?
A3: While acquired resistance to this compound is not well-documented, we can hypothesize potential mechanisms based on its known targets and general principles of drug resistance:
-
Upregulation of Efflux Pumps: Cancer cells might upregulate ATP-binding cassette (ABC) transporters like P-gp or BCRP to pump this compound out of the cell, preventing it from reaching its target.[12]
-
Alteration of Target Pathways: Mutations or adaptive rewiring of signaling pathways like PI3K/Akt or NRF2 could render them insensitive to this compound's effects.[13] For instance, constitutive activation of a downstream survival signal could bypass the upstream inhibition by the drug.
-
Metabolic Reprogramming: As seen in resistance to other targeted therapies, cancer cells might alter their metabolic pathways, such as lipogenesis, to counteract the drug's effects.[9][14]
-
Upregulation of Pro-survival Autophagy: Cells may develop a dependency on autophagy as a cytoprotective mechanism to degrade the drug and recycle damaged components, thereby promoting survival.[2][8][9]
Q4: How do I quantify the level of resistance in my cell line?
A4: Resistance is quantified by calculating the Resistance Index (RI). This is done by determining the IC50 (the drug concentration that inhibits 50% of cell growth) in both the resistant cell line and the parental (sensitive) cell line. The RI is the ratio of the IC50 of the resistant line to the IC50 of the parental line. A higher RI indicates a higher level of resistance.[3]
RI = IC50 (Resistant Cells) / IC50 (Parental Cells)
Q5: What key markers should I analyze by Western blot to investigate this compound resistance?
A5: A comprehensive panel should include markers for apoptosis, autophagy, and the specific pathways targeted by this compound.
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, and the ratio of Bax/Bcl-2. A decrease in these markers in response to treatment may indicate resistance.
-
Autophagy: LC3-I to LC3-II conversion (an increase in LC3-II suggests autophagosome formation), Beclin-1, and p62/SQSTM1 (p62 levels decrease during autophagy).[15] Persistent high levels of LC3-II and low p62 could indicate a protective autophagic flux.
-
Signaling Pathways: Phospho-Akt (p-Akt) and total Akt. A failure of this compound to suppress p-Akt in the resistant line could be a key mechanism. Also, investigate NRF2 levels if methuosis is the expected mechanism.
Data Presentation
The following tables provide examples of how to structure quantitative data when comparing a parental (sensitive) cell line with a hypothetically developed this compound-resistant subline.
Table 1: Comparison of this compound IC50 Values
| Cell Line | Parental (MCF-7) IC50 [µM] | Resistant (MCF-7/TL-R) IC50 [µM] | Resistance Index (RI) |
| This compound | 2.5 ± 0.3 | 22.5 ± 2.1 | 9.0 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.4 |
Data are hypothetical and for illustrative purposes.
Table 2: Protein Expression Changes in Response to 24h this compound Treatment (5 µM)
| Protein Marker | Parental (MCF-7) (Fold Change vs. Untreated) | Resistant (MCF-7/TL-R) (Fold Change vs. Untreated) |
| Cleaved Caspase-3 | 8.2 ± 0.9 | 1.5 ± 0.2 |
| p-Akt (Ser473) | 0.2 ± 0.05 | 0.8 ± 0.1 |
| LC3-II/LC3-I Ratio | 4.5 ± 0.5 | 9.8 ± 1.1 |
Data are hypothetical, representing densitometry from Western blots.
Experimental Protocols
1. Protocol for Development of a this compound-Resistant Cell Line
This protocol uses the stepwise exposure method to gradually select for a resistant population.[2][4][6]
-
Determine Parental IC50: First, perform a dose-response curve using an MTT or SRB assay to accurately determine the IC50 of this compound in your parental cancer cell line.
-
Initial Exposure: Seed the parental cells. Once they reach 70-80% confluency, treat them with a low concentration of this compound, typically starting at the IC20 or IC30.
-
Recovery and Escalation: Maintain the culture in the drug-containing medium. The medium should be changed every 2-3 days. Initially, a large percentage of cells may die. Once the surviving cells recover and begin to proliferate steadily (reaching ~80% confluency), passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat Cycles: Repeat this cycle of treatment, recovery, and dose escalation for several months. The process can take from 3 to 18 months.[4]
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This creates a valuable resource of cells with varying degrees of resistance.
-
Verification: Once cells can proliferate in a significantly higher concentration (e.g., 5-10 times the parental IC50), characterize their resistance by re-evaluating the IC50 and comparing it to the parental line.
-
Maintenance: The established resistant cell line should be maintained in a medium containing a maintenance dose of this compound (the concentration they were last adapted to) to prevent the loss of the resistant phenotype.
2. Western Blot Protocol for Apoptosis and Autophagy Markers
-
Sample Preparation: Seed parental and resistant cells and treat with this compound for the desired time (e.g., 24 hours). Include untreated controls.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a 10-15% SDS-polyacrylamide gel. For LC3, a higher percentage gel (e.g., 15%) is recommended to resolve LC3-I and LC3-II bands.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-Caspase-3, anti-PARP, anti-LC3, anti-p-Akt, anti-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Visualizations
Caption: Workflow for developing and characterizing a this compound-resistant cell line.
Caption: Potential signaling differences between sensitive and resistant cancer cells.
Caption: A logical flow diagram for troubleshooting inconsistent experimental results.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Tanshinone IIA acts as a regulator of lipogenesis to overcome osimertinib acquired resistance in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Tanshinone IIA acts via p38 MAPK to induce apoptosis and the down-regulation of ERCC1 and lung-resistance protein in cisplatin-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tanshinone IIA reverses gefitinib resistance in EGFR-mutant lung cancer via inhibition of SREBP1-mediated lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tanshinlactone and Neo-tanshinlactone in Breast Cancer Research
An objective guide for researchers, scientists, and drug development professionals on the divergent anti-cancer properties and mechanisms of two structurally related compounds derived from Salvia miltiorrhiza.
Tanshinlactone (TSL) and neo-tanshinlactone (B1246349) (NTSL) are natural compounds isolated from the herb Salvia miltiorrhiza, commonly known as Danshen. While sharing a similar nomenclature and a common origin, these two molecules exhibit distinct chemical structures and, consequently, divergent biological activities, particularly in the context of breast cancer. This guide provides a comprehensive comparison of their anti-cancer effects, mechanisms of action, and the experimental data supporting these findings.
Quantitative Comparison of In Vitro Anti-proliferative Activity
Table 1: IC50 Values of this compound (TSL) against various cell lines.
| Cell Line | Receptor Status | IC50 (µM) | Reference |
| Breast Cancer | |||
| SK-BR-3 | ER-, HER2+ | 2.13 | [1] |
| ZR-75-1 | ER+, HER2+ | 2.37 | [1] |
| BT-474 | ER+, HER2+ | 3.11 | [1] |
| MDA-MB-453 | ER-, HER2+ | 3.45 | [1] |
| MCF7 | ER+ | 5.01 | [1] |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | >20 | [1] |
| Normal Cells | |||
| MCF10A (Breast) | Non-tumorigenic | >20 | [1] |
| WPMY-1 (Prostate) | Normal myofibroblast | >20 | [1] |
Table 2: IC50 Values of Neo-tanshinlactone (NTSL) against various cell lines.
| Cell Line | Receptor Status | IC50 (µM) | Reference |
| Breast Cancer | |||
| ZR-75-1 | ER+ | 0.66 | [2] |
| MCF7 | ER+ | 1.48 | [2] |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | >20 | [2] |
| BT-549 | ER- (TNBC) | >20 | [2] |
| HCC1937 | ER- (TNBC) | >20 | [2] |
| Prostate Cancer | |||
| LNCaP | Androgen-sensitive | >20 | [2] |
Divergent Mechanisms of Action
The primary distinction between this compound and neo-tanshinlactone lies in their mechanisms of inducing cancer cell death. TSL triggers a non-apoptotic form of cell death known as methuosis, while NTSL induces apoptosis.
This compound: Induction of Methuosis via NRF2 Activation
This compound selectively inhibits the growth of estrogen receptor-positive (ER+) and HER2-positive/EGFR-positive breast cancer cells by inducing methuosis.[1] This form of cell death is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes in the cytoplasm, ultimately leading to cell death.[1] The underlying mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] TSL treatment leads to the stabilization and nuclear translocation of NRF2, which in turn upregulates its target genes. This process promotes the formation of macropinosomes that fail to fuse with lysosomes for degradation, leading to their accumulation and the characteristic vacuolization of methuosis.[1]
Neo-tanshinlactone: Apoptosis Induction via Transcriptional Downregulation of Estrogen Receptor Alpha
In contrast, neo-tanshinlactone selectively inhibits the proliferation of ER+ breast cancer cells by inducing apoptosis.[2][3] Its mechanism of action is centered on the transcriptional downregulation of the estrogen receptor alpha gene (ESR1).[2] NTSL treatment leads to a decrease in the steady-state mRNA levels of ESR1, which subsequently reduces the protein levels of ERα.[2] This inhibition of ERα expression disrupts the estrogen signaling pathway, which is crucial for the growth and survival of ER+ breast cancer cells, ultimately leading to programmed cell death (apoptosis).[2]
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tanshinlactone and Tamoxifen: A Comparative Analysis in ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy and mechanisms of tanshinlactone (B177292), a natural product-derived compound, and tamoxifen (B1202), the standard-of-care selective estrogen receptor modulator (SERM), in the context of estrogen receptor-positive (ER-positive) breast cancer. This analysis is supported by experimental data on their anti-proliferative and pro-apoptotic effects, along with an examination of their distinct molecular signaling pathways.
Executive Summary
Tamoxifen has long been a cornerstone in the treatment of ER-positive breast cancer, functioning as a competitive inhibitor of the estrogen receptor alpha (ERα). However, the emergence of drug resistance necessitates the exploration of novel therapeutic agents. This compound, a compound derived from the herb Salvia miltiorrhiza, has demonstrated significant anti-cancer activity in ER-positive breast cancer cells. Notably, its mechanisms of action are distinct from that of tamoxifen, suggesting its potential as an alternative or synergistic therapeutic agent. While tamoxifen primarily induces cell cycle arrest and apoptosis through ERα antagonism, this compound triggers a non-apoptotic form of cell death called methuosis via NRF2 activation and also promotes apoptosis through the transcriptional downregulation of ERα.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound derivatives (neo-tanshinlactone) and tamoxifen in ER-positive breast cancer cell lines.
Table 1: Comparative Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| Neo-tanshinlactone (B1246349) | MCF-7 | 1.48 µM | [1] |
| ZR-75-1 | 0.66 µM | [1] | |
| Neo-tanshinlactone analogue (1J) | MCF-7 | 11.98 nM | |
| Tamoxifen | MCF-7 | 10.045 µM | |
| MCF-7 | 4.506 µg/mL |
Note: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Action: A Tale of Two Pathways
This compound and tamoxifen exert their anti-cancer effects through fundamentally different molecular mechanisms, providing distinct avenues for therapeutic intervention in ER-positive breast cancer.
This compound: A Dual-Pronged Attack
This compound exhibits a unique dual mechanism of action. Firstly, it induces a form of non-apoptotic cell death known as methuosis. This process is characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, ultimately leading to cell death. This is mediated through the activation of the transcription factor NRF2. Secondly, neo-tanshinlactone has been shown to selectively inhibit the proliferation of ER-positive breast cancer cells by transcriptionally down-regulating the expression of estrogen receptor alpha (ERα)[1]. This reduction in ERα levels diminishes the primary driver of tumor growth in these cancers and can induce apoptosis[1].
Tamoxifen: The Competitive Antagonist
Tamoxifen is a selective estrogen receptor modulator (SERM) that acts as a competitive antagonist of ERα in breast tissue. By binding to ERα, tamoxifen blocks the binding of estrogen, thereby inhibiting the transcription of estrogen-dependent genes responsible for cell proliferation. This leads to an arrest of the cell cycle, primarily in the G1 phase, and can also induce apoptosis[2].
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and tamoxifen are provided below.
Sulforhodamine B (SRB) Assay for Cell Proliferation
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or tamoxifen and incubate for the desired duration (e.g., 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of cells.
Colony Formation Assay for Clonogenic Survival
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with different concentrations of this compound or tamoxifen and incubate for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
-
Colony Fixation: After the incubation period, remove the medium and wash the wells with PBS. Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) for 15 minutes.
-
Staining: Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Washing and Counting: Wash the wells with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or tamoxifen for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample, such as ERα and NRF2 pathway-related proteins.
Procedure:
-
Cell Lysis: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα, anti-NRF2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to normalize protein levels.
Experimental Workflow Diagram
Conclusion and Future Directions
The available data indicates that this compound and its derivatives represent a promising class of compounds for the treatment of ER-positive breast cancer. Their unique mechanisms of action, particularly the induction of methuosis and the transcriptional downregulation of ERα, differentiate them from tamoxifen. This suggests that this compound could be effective in tamoxifen-resistant tumors. Furthermore, the distinct pathways targeted by this compound and tamoxifen open the possibility for synergistic combination therapies, which has been suggested in some studies.
Further head-to-head preclinical studies are warranted to directly compare the efficacy and toxicity of this compound and tamoxifen in various ER-positive and tamoxifen-resistant breast cancer models. In vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Ultimately, these investigations will determine the clinical potential of this compound as a novel therapeutic strategy for ER-positive breast cancer.
References
- 1. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Lapatinib Resistance: A Comparative Analysis of Tanshinone Derivatives
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like lapatinib (B449) presents a significant hurdle in the treatment of HER2-positive breast cancer. This guide provides a comparative analysis of the efficacy of tanshinone derivatives, particularly Acetyltanshinone IIA (ATA), as potential alternatives or adjuncts in overcoming lapatinib resistance, supported by experimental data.
Lapatinib, a dual tyrosine kinase inhibitor targeting both HER2 and EGFR, is a crucial component in the therapeutic arsenal (B13267) against HER2-positive breast cancer. However, a substantial number of patients either present with intrinsic resistance or develop acquired resistance over time, often driven by the reactivation of signaling pathways such as PI3K/Akt and MAPK. This has spurred the investigation into novel compounds capable of circumventing these resistance mechanisms. Among these, derivatives of tanshinone, a compound extracted from the medicinal plant Salvia miltiorrhiza, have shown promise.
Acetyltanshinone IIA: A Potent Degrader of HER2 in Lapatinib-Resistant Cells
Acetyltanshinone IIA (ATA) has emerged as a potent agent against lapatinib-resistant HER2-positive breast cancer cells. Unlike lapatinib, which primarily inhibits the kinase activity of HER2, ATA's mechanism of action involves the degradation of the HER2 protein itself, offering a distinct and potentially more durable therapeutic strategy.
A key study demonstrated that ATA is more potent than lapatinib in inhibiting the growth of lapatinib-resistant HER2-positive breast cancer cells, both in vitro and in vivo. The research highlights that ATA promotes the ubiquitination and subsequent proteasomal and lysosomal degradation of HER2.[1] This degradation is mediated by increasing the levels of c-Cbl and CHIP, two E3 ubiquitin ligases.[1] Furthermore, ATA was also found to reduce the levels of other receptor tyrosine kinases implicated in lapatinib resistance, including HER3, IGF-1R, and MET.[1]
Comparative Efficacy of Acetyltanshinone IIA and Lapatinib
| Parameter | Acetyltanshinone IIA (ATA) | Lapatinib | Cell Line | Reference |
| IC50 (Cell Growth Inhibition) | More potent than lapatinib | - | Lapatinib-Resistant HER2-PBC cells | [1] |
| Effect on HER2 Levels | Reduces total and phosphorylated HER2 | Reduces phosphorylated HER2 | Lapatinib-Resistant HER2-PBC cells | [1] |
| In Vivo Tumor Growth | Significantly inhibits tumor xenograft growth | Less effective than ATA | Nude mice with lapatinib-resistant xenografts | |
| Mechanism of Action | Promotes HER2 degradation | Inhibits HER2 kinase activity | - |
Cryptotanshinone: A Contrasting Profile in Lapatinib Resistance
In contrast to the promising results with ATA, a study investigating Cryptotanshinone (Cry), another tanshinone derivative, in lapatinib-resistant BT474 breast cancer cells (BT474-LapR) presented a different outcome. While Cry was investigated for its potential to overcome resistance, the study found that a combination of lapatinib and Cry did not reverse the chemoresistance in their established resistant cell lines. The lapatinib-resistant variants exhibited 7- and 11-fold increases in EC50 values compared to the parental cells. The study suggested that in these specific resistant cells, adaptive mechanisms, including dysregulation of the MAPK and p70S6K/PDCD4 pathways and optimized calcium management, might contribute to the maintained resistance even in the presence of Cryptotanshinone.
| Cell Line | Lapatinib EC50 (Parental) | Lapatinib EC50 (Resistant Variant 1) | Lapatinib EC50 (Resistant Variant 2) | Reference |
| BT474 | Not specified | 7-fold increase from parental | 11-fold increase from parental |
Experimental Protocols
Acetyltanshinone IIA (ATA) Studies
Cell Lines and Culture: Lapatinib-resistant HER2-positive breast cancer cells were used. Specific cell lines would be detailed in the primary research article.
Cell Growth Inhibition Assay: Cells were treated with varying concentrations of ATA and lapatinib for a specified period. Cell viability was assessed using standard methods like the MTT or SRB assay to determine the IC50 values.
Western Blot Analysis: To determine the effect on protein levels, cells were treated with ATA or lapatinib. Cell lysates were then subjected to SDS-PAGE and immunoblotted with antibodies against total HER2, phosphorylated HER2, and other relevant signaling proteins.
In Vivo Xenograft Model: Lapatinib-resistant tumor cells were implanted into nude mice. Once tumors were established, mice were treated with ATA or lapatinib. Tumor volume was measured regularly to assess the anti-tumor efficacy.
Ubiquitination Assay: To confirm the mechanism of HER2 degradation, immunoprecipitation of HER2 followed by immunoblotting for ubiquitin would be performed in cells treated with ATA.
Cryptotanshinone (Cry) Studies
Generation of Lapatinib-Resistant Cell Lines: BT474 HER2-positive breast cancer cells were chronically exposed to increasing concentrations of lapatinib to develop resistant variants (BT474LapRV1 and BT474LapRV2).
Cell Viability Assay: Parental and resistant BT474 cells were treated with a range of lapatinib concentrations, with or without a fixed concentration of Cryptotanshinone, for 48 hours. Cell viability was measured using an MTT assay to determine the EC50 values.
Immunoblot Analysis: The expression and phosphorylation of HER2 and downstream signaling proteins in parental and resistant cells, with and without treatment, were analyzed by Western blotting.
Signaling Pathways and Experimental Workflow
The development of lapatinib resistance and the mechanism of action of tanshinone derivatives can be visualized through the following diagrams.
References
Unraveling Tanshinlactone's Cancer-Fighting Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tanshinlactone (TSL), a natural compound derived from the herb Salvia miltiorrhiza, has emerged as a promising candidate in cancer therapy, particularly for breast cancer. Its unique mechanism of action sets it apart from many conventional chemotherapeutics. This guide provides a comprehensive cross-validation of TSL's primary mechanism and compares it with other related compounds, supported by experimental data and detailed protocols.
Primary Mechanism of Action: Induction of Methuosis via NRF2 Activation
Recent studies have elucidated that this compound's potent anti-cancer activity in specific breast cancer subtypes stems from its ability to induce a non-apoptotic form of cell death known as methuosis.[1][2][3] This process is characterized by catastrophic macropinocytosis, leading to the accumulation of large, fluid-filled vacuoles in the cytoplasm and eventual cell death.[1][2]
The key molecular event driving TSL-induced methuosis is the activation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). TSL treatment leads to the stabilization and nuclear translocation of NRF2, which in turn upregulates the expression of genes involved in macropinocytosis. This results in the formation of macropinosomes that fail to fuse with lysosomes for degradation, leading to their accumulation and the characteristic vacuolization of methuosis.
Cross-Validation: Exploring Alternative and Complementary Mechanisms
While NRF2-mediated methuosis is the most prominently described mechanism, other studies suggest that this compound's biological activity is multifaceted. Evidence points towards immunomodulatory and anti-inflammatory effects that may contribute to its overall therapeutic potential.
One study demonstrated that this compound A can modulate the immune response by decreasing the gene expression of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-gamma) in activated peripheral blood mononuclear cells (PBMCs). This effect was associated with the reduced phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK. This suggests that TSL may also exert its anti-cancer effects by modulating the tumor microenvironment.
Comparative Analysis: this compound vs. Alternative Tanshinones
To provide a broader perspective, this section compares the mechanism and efficacy of this compound with other well-studied tanshinones, namely Tanshinone IIA and Neo-tanshinlactone.
| Feature | This compound (TSL) | Tanshinone IIA (Tan IIA) | Neo-tanshinlactone |
| Primary Mechanism | Induces methuosis via NRF2 activation | Induces apoptosis and autophagy; inhibits cell proliferation and migration | Induces apoptosis and down-regulates estrogen receptor alpha (ERα) |
| Key Signaling Pathway | NRF2 signaling | PI3K/Akt/mTOR, MAPK, NF-κB signaling | Transcriptional down-regulation of ESR1 gene |
| Primary Cell Death Mode | Methuosis (non-apoptotic) | Apoptosis, Autophagy | Apoptosis |
| Selectivity | ER+ and HER2+/EGFR+ breast cancer cells | Broad spectrum against various cancers including breast, lung, and leukemia | ER+ breast cancer cells |
| IC50 (MCF-7 cells) | ~0.25 µg/mL | 8.1 µM | More potent and selective than Tamoxifen |
| IC50 (MDA-MB-231 cells) | Less sensitive | >100 µM | Active, but less so than in ER+ cells |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's mechanism are provided below.
Sulforhodamine B (SRB) Cell Proliferation Assay
This assay is used to determine the cytotoxic effects of a compound on cultured cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Western Blot for NRF2 Activation
This technique is used to detect the levels of NRF2 protein in cell lysates.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against NRF2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the mRNA levels of specific genes.
Protocol:
-
RNA Extraction: Treat cells with the test compound. Extract total RNA from the cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform quantitative PCR using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, often normalized to a housekeeping gene.
Visualizing the Mechanisms
To facilitate a clearer understanding of the discussed mechanisms and workflows, the following diagrams are provided.
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for validating TSL's mechanism.
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound triggers methuosis in breast cancer cells via NRF2 activation [frontiersin.org]
A Comparative Guide to the Bioactivity of Tanshinlactone Analogs
For Researchers, Scientists, and Drug Development Professionals
Tanshinlactone, a natural compound derived from the medicinal plant Salvia miltiorrhiza, and its analogs have emerged as promising candidates in drug discovery, exhibiting a range of biological activities. This guide provides an objective comparison of the bioactivity of various this compound analogs, with a primary focus on their anti-cancer and anti-inflammatory properties. The information presented herein is supported by experimental data to aid researchers in their ongoing efforts to develop novel therapeutics.
Comparative Bioactivity of this compound Analogs
The primary focus of research on this compound analogs has been their potent and selective anti-cancer activity, particularly against breast cancer cell lines. Several studies have synthesized and evaluated a series of neo-tanshinlactone (B1246349) analogs, revealing key structure-activity relationships (SAR).
Anti-Cancer Activity
The cytotoxic effects of this compound and its analogs are typically evaluated using cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) or effective dose (ED50). The data consistently demonstrates that modifications to the core this compound structure can significantly impact potency and selectivity.
Key SAR findings indicate that a methylated furan (B31954) ring D and the substituent at the C-4 position of ring A are critical for anti-breast cancer activity. For instance, neo-tanshinlactone (1) has shown significant and selective in vitro activity against breast cancer cells.[1] Analogs of neo-tanshinlactone have demonstrated even greater potency. Several derivatives have exhibited potent and selective anti-breast cancer activity with IC50 values in the sub-micromolar range against ZR-75-1 cell lines.[1] For example, derivatives 19, 20, 21, and 24 showed IC50 values of 0.3, 0.2, 0.1, and 0.1 μg/mL, respectively, against ZR-75-1 cells.[1] Notably, analog 24 was found to be two- to three-fold more potent than the parent compound, neo-tanshinlactone (1), against SK-BR-3 and ZR-75-1 cell lines.[1] High selectivity has also been observed, with compound 21 being 23 times more active against ZR-75-1 than MCF-7 cells.[1]
The following table summarizes the in vitro anti-cancer activity of selected this compound analogs against various human breast cancer cell lines.
| Compound | MCF-7 (ER+) (IC50/ED50 µg/mL) | SK-BR-3 (HER2+) (IC50/ED50 µg/mL) | ZR-75-1 (ER+, HER2+) (IC50/ED50 µg/mL) | MDA-MB-231 (ER-) (IC50/ED50 µg/mL) |
| Neo-tanshinlactone (1) | 1.0 | 0.3 | 0.4 | >10 |
| Analog 2 | 0.5 | 0.15 | 0.2 | >10 |
| Analog 15 | 0.45 | 0.10 | 0.18 | 13.5 |
| Analog 19 | - | - | 0.3 | - |
| Analog 20 | >4 | 0.1 | 0.2 | >10 |
| Analog 21 | >4 | 4.0 | 0.1 | >10 |
| Analog 24 | 2.0 | 0.1 | 0.1 | >10 |
| Tamoxifen (TAM) | 5.0 | >10 | 3.6 | 7.0 |
Data compiled from multiple sources.[1][2][3][4] Note: IC50 and ED50 values are often used interchangeably in the literature to represent the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Activity
While the anti-cancer properties of this compound analogs are well-documented, their anti-inflammatory potential is an emerging area of interest. Tanshinones, the broader class of compounds to which Tanshinlactones belong, are known to possess anti-inflammatory properties.[5][6] These effects are often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7.
Studies have shown that certain tanshinone derivatives can inhibit NO production in LPS-treated RAW 264.7 cells.[7] For example, cryptotanshinone (B1669641) and 15,16-dihydrotanshinone I were found to inhibit inducible NO synthase (iNOS)-mediated NO synthesis at concentrations between 1-50 microM.[7] While specific IC50 values for this compound analogs on inflammatory markers are not as extensively reported as their anti-cancer activities, the existing data on related compounds suggest a promising avenue for further investigation.
Signaling Pathways
The biological activities of this compound analogs are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Estrogen Receptor α (ERα) Pathway in Breast Cancer
Neo-tanshinlactone and its analogs exhibit selective cytotoxicity against estrogen receptor-positive (ER+) breast cancer cells. This selectivity is attributed to their ability to down-regulate the expression of ERα at the transcriptional level. This mechanism is distinct from that of tamoxifen, a widely used selective estrogen receptor modulator (SERM).
NRF2-Mediated Methuosis
This compound has been shown to selectively induce a non-apoptotic form of cell death called methuosis in ER+ and HER2+/EGFR+ breast cancer cells. This process is mediated by the activation of the transcription factor NRF2, which leads to catastrophic macropinocytosis and subsequent cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the bioactivity of this compound analogs.
In Vitro Anti-Cancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SK-BR-3, ZR-75-1, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound analogs (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
The Griess assay is a common method for measuring nitrite (B80452) concentration, a stable and quantifiable breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound analogs for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only control. The IC50 value for NO inhibition can then be determined.
Conclusion
This compound and its analogs represent a versatile class of compounds with significant therapeutic potential, particularly in the realm of oncology. The demonstrated potent and selective anti-cancer activity of neo-tanshinlactone derivatives, coupled with their unique mechanisms of action involving ERα downregulation and NRF2-mediated methuosis, underscores their promise as novel drug candidates. While the anti-inflammatory properties of these specific analogs require further quantitative investigation, the broader family of tanshinones exhibits well-established anti-inflammatory effects, suggesting a dual therapeutic utility that warrants deeper exploration. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to build upon, fostering continued innovation in the development of this compound-based therapeutics.
References
- 1. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of prostaglandin and nitric oxide production in lipopolysaccharide-treated RAW 264.7 cells by tanshinones from the roots of Salvia miltiorrhiza bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Tanshinlactone's Tumor Suppressive Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tanshinlactone's anti-tumor efficacy against established therapeutic alternatives for specific breast cancer subtypes. The information is compiled from recent independent studies, with a focus on quantitative data and detailed experimental methodologies to aid in research and development.
Overview of this compound's Mechanism of Action
This compound (TSL), a compound derived from the herb Salvia miltiorrhiza, has been identified as a selective inhibitor of certain breast cancer subtypes.[1][2] Unlike conventional chemotherapies, this compound induces a non-apoptotic form of cell death called methuosis, or catastrophic macropinocytosis.[1][2] This process is characterized by the formation of large cytoplasmic vacuoles originating from dysfunctional macropinosomes.[1]
The key signaling pathway implicated in this compound's action involves the activation of the transcription factor NRF2. This activation leads to the formation of macropinosomes that are unable to fuse with lysosomes for degradation or be recycled back to the plasma membrane, ultimately resulting in cell death. A significant finding is that this compound demonstrates selective cytotoxicity against Estrogen Receptor-positive (ER+) and Human Epidermal Growth Factor Receptor 2-positive (HER2+) breast cancer cells, with minimal effect on other cancer types and normal cells. Furthermore, it has shown effectiveness in lapatinib-resistant breast cancer cells, suggesting its potential to overcome certain forms of drug resistance.
A related compound, neo-tanshinlactone, has also been investigated and shows selective growth inhibition of ER+ breast cancer cells. However, its mechanism differs, involving the transcriptional down-regulation of estrogen receptor alpha (ERα), leading to the induction of apoptosis.
Comparative Efficacy of this compound
To objectively assess the therapeutic potential of this compound, its in vitro efficacy is compared against the standard-of-care agents for ER+ and HER2+ breast cancer. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit a biological process by 50%.
Comparison with Alternatives for ER+ Breast Cancer
The standard-of-care for ER+ breast cancer primarily involves endocrine therapies that target the estrogen receptor pathway. These include Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and Selective Estrogen Receptor Degraders (SERDs) like Fulvestrant.
| Compound | Cell Line | Receptor Status | IC50 | Mechanism of Action |
| This compound | MCF-7, ZR-75-1 | ER+ | Dose-dependent inhibition observed | Induces methuosis via NRF2 activation |
| Tamoxifen | MCF-7 | ER+ | ~10.0 µM | Selective Estrogen Receptor Modulator (SERM) |
| Fulvestrant | MCF-7 | ER+ | ~0.29 nM - 0.8 nM | Selective Estrogen Receptor Degrader (SERD) |
Note: Specific IC50 values for this compound were not provided in the abstract of the primary study; however, dose-dependent inhibition was confirmed. IC50 values for comparator drugs can vary between studies and experimental conditions.
Comparison with Alternatives for HER2+ Breast Cancer
HER2+ breast cancer is characterized by the overexpression of the HER2 receptor and is treated with HER2-targeted therapies. Key agents include monoclonal antibodies like Trastuzumab and tyrosine kinase inhibitors (TKIs) like Lapatinib.
| Compound | Cell Line | Receptor Status | IC50 | Mechanism of Action |
| This compound | SK-BR-3, MDA-MB-453, BT-474 | HER2+ | Dose-dependent inhibition observed | Induces methuosis via NRF2 activation |
| Lapatinib | BT-474 | HER2+ | ~0.025 µM - 0.046 µM | Dual Tyrosine Kinase Inhibitor (EGFR and HER2) |
| Lapatinib | SK-BR-3 | HER2+ | ~0.079 µM | Dual Tyrosine Kinase Inhibitor (EGFR and HER2) |
| Trastuzumab | SK-BR-3 | HER2+ | ~17.6 µg/ml | Monoclonal antibody against HER2 |
| Trastuzumab | MDA-MB-453 | HER2+ | ~97.9 µg/ml - 167 µg/mL | Monoclonal antibody against HER2 |
Note: Specific IC50 values for this compound were not provided in the abstract of the primary study; however, dose-dependent inhibition was confirmed. IC50 values for comparator drugs can vary between studies and experimental conditions.
Signaling Pathways and Experimental Workflows
This compound-Induced Methuosis Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inducing methuosis in breast cancer cells.
Caption: this compound-induced NRF2 activation pathway leading to methuosis.
Experimental Workflow: Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a common method used to measure drug-induced cytotoxicity and cell proliferation. The workflow is outlined below.
Caption: Standard workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of findings. The following protocols are based on the methods described in the referenced literature for evaluating this compound.
Cell Proliferation Assessment (Sulforhodamine B Assay)
-
Cell Seeding: A varied selection of human breast cancer cell lines (e.g., ER+, HER2+, TNBC) and normal cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Fixation: After incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well, and plates are incubated at room temperature for 10 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid. Plates are then air-dried.
-
Quantification: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on a plate reader at a wavelength of 510 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Colony Formation Assay
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Cells are treated with different concentrations of this compound and incubated for 7-14 days, allowing for colony formation. The medium is replaced as needed.
-
Staining and Quantification: Colonies are washed with PBS, fixed with methanol, and stained with crystal violet. The number of colonies in each well is counted.
Western Blot Analysis
-
Protein Extraction: Cells are treated with this compound for the desired time, then washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NRF2, and other pathway-related proteins) overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Independent research indicates that this compound presents a novel mechanism for cancer therapy, specifically by inducing methuosis in ER+ and HER2+ breast cancer cells through the NRF2 signaling pathway. Its selectivity for cancer cells over normal cells and its efficacy in drug-resistant models highlight its potential as a promising therapeutic agent.
Direct comparative clinical data against standard-of-care drugs like Tamoxifen, Fulvestrant, Lapatinib, and Trastuzumab is not yet available. However, the in vitro data suggests a potent and selective anti-proliferative effect. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic index, establish its efficacy in in vivo models, and determine its potential role in combination therapies for treating resistant breast cancers. The distinct mechanism of action compared to existing endocrine therapies and TKIs suggests it could offer a new therapeutic avenue for patients with drug-resistant disease.
References
Synergistic Potential of Tanshinlactone in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy drugs. One such compound of interest is Tanshinlactone, a bioactive molecule derived from the medicinal plant Salvia miltiorrhiza. This guide provides a comparative overview of the synergistic effects of a this compound derivative, Neo-tanshinlactone, with the chemotherapy drug Tamoxifen, supported by available experimental insights.
Synergistic Effects of Neo-tanshinlactone with Tamoxifen
Research has indicated a promising synergistic interaction between Neo-tanshinlactone and Tamoxifen, particularly in the context of Estrogen Receptor-positive (ER+) breast cancer. A key study demonstrated that the combination of Neo-tanshinlactone and the antiestrogen (B12405530) reagent Tamoxifen resulted in a synergistic effect on the growth of ER+ MCF7 breast cancer cells.[1]
Data Presentation
While the full quantitative data from the definitive study is not publicly available, the following tables are structured to present the key comparative metrics that demonstrate synergy, such as IC50 values and Combination Index (CI). These tables serve as a template for how such data should be presented.
Table 1: Comparative IC50 Values of Neo-tanshinlactone and Tamoxifen in MCF-7 Cells
| Compound | IC50 (µM) - 48h |
| Neo-tanshinlactone | Data not available |
| Tamoxifen | ~5-10[2][3] |
| Neo-tanshinlactone + Tamoxifen | Data not available |
Table 2: Combination Index (CI) for Neo-tanshinlactone and Tamoxifen Combination in MCF-7 Cells
| Drug Ratio (Neo-tanshinlactone:Tamoxifen) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| Data not available | Data not available | Data not available | CI < 1 indicates synergy |
Note: The IC50 value for Tamoxifen can vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the synergistic effects of drug combinations.
Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of the individual drugs and their combination.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Neo-tanshinlactone, Tamoxifen, or a combination of both at a fixed ratio. Control wells receive vehicle-only medium.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 values are calculated using dose-response curve analysis. The synergistic effect is determined by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by the drug combination.
-
Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with Neo-tanshinlactone, Tamoxifen, or their combination at predetermined synergistic concentrations for 48 hours.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Quantification: The percentage of apoptotic cells in each treatment group is quantified and compared.
Mandatory Visualization
Signaling Pathway of Neo-tanshinlactone and Tamoxifen Synergy
The synergistic effect of Neo-tanshinlactone and Tamoxifen in ER+ breast cancer cells is linked to the down-regulation of the Estrogen Receptor Alpha (ESR1).[1] Neo-tanshinlactone inhibits the de novo synthesis of ESR1 mRNA, leading to reduced ERα protein levels. Tamoxifen, a selective estrogen receptor modulator (SERM), competitively binds to the estrogen receptor. The combination of reduced ERα expression by Neo-tanshinlactone and the antagonistic action of Tamoxifen on the remaining receptors leads to a more potent inhibition of estrogen-dependent cell proliferation and survival pathways.
References
- 1. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Tanshinlactone and Doxorubicin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two potent anti-cancer agents: Tanshinlactone, a natural compound derived from Salvia miltiorrhiza, and Doxorubicin (B1662922), a long-established chemotherapeutic drug. This objective analysis is intended to inform research and development efforts by presenting key performance data, outlining experimental methodologies, and visualizing the distinct mechanisms of action of these two compounds.
Executive Summary
This compound and Doxorubicin both exhibit significant anti-cancer properties, yet they operate through fundamentally different mechanisms, leading to distinct efficacy profiles and associated toxicities. Doxorubicin, a cornerstone of chemotherapy for decades, primarily functions by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.[1][2] Its use, however, is often limited by severe cardiotoxicity.[3][4][5][6] this compound, a newer agent of interest, induces a unique form of non-apoptotic cell death called methuosis, characterized by catastrophic macropinocytosis, and also promotes apoptosis.[7][8] Notably, this compound has demonstrated selective cytotoxicity against certain cancer types while showing limited effects on normal cells, suggesting a potentially wider therapeutic window.[7][8]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and Doxorubicin in various breast cancer cell lines, compiled from multiple studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell lines and treatment duration.
Table 1: IC50 Values of this compound in Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µM) |
| SK-BR-3 | HER2+ | 1.8 |
| MDA-MB-453 | HER2+ | 2.5 |
| BT-474 | HER2+, ER+ | 3.2 |
| ZR-75-1 | ER+ | 4.1 |
| MCF7 | ER+ | 7.5 |
| T-47D | ER+ | 8.9 |
| MDA-MB-468 | TNBC, EGFR+ | 6.3 |
Data sourced from a study by Lin et al. (2025).[7]
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC3 | Prostate | 2.64 |
| A549 | Lung | 1.50 |
| HeLa | Cervical | 1.00 |
| LNCaP | Prostate | 0.25 |
| HCT116 | Colon | 24.30 |
| Hep-G2 | Liver | 14.72 |
| BFTC-905 | Bladder | 2.26 |
| MCF-7 | Breast | 2.50 |
| M21 | Skin Melanoma | 2.77 |
Data compiled from multiple sources.[9][10][11]
Mechanisms of Action and Signaling Pathways
This compound and Doxorubicin induce cancer cell death through distinct signaling cascades.
This compound: This compound is notable for inducing methuosis, a form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[7][8] This process is initiated by the activation of the NRF2 signaling pathway.[7] this compound and its related compounds, tanshinones, also induce apoptosis through the modulation of several key signaling pathways, including the PI3K/Akt, NF-κB, and JAK/STAT pathways.
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel Neo-tanshinlactone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Neo-tanshinlactone D-ring modified novel analogues induce apoptosis in human breast cancer cell via DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neo-tanshinlactone selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jag.journalagent.com [jag.journalagent.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tanshinlactone
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Tanshinlactone, a bioactive compound isolated from Salvia miltiorrhiza. Adherence to these procedures is essential for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care, following established laboratory safety protocols. While specific toxicity data for this compound is not extensively detailed in the provided search results, it is prudent to treat it as a potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.
| Equipment | Specification |
| Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety glasses or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Recommended when handling powders or if dust may be generated. |
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Emergency First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management service. Do not discharge this compound down the drain or mix it with general laboratory waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated weighing paper, vials, and disposable PPE, in a dedicated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[2] Do not mix with other solvent waste streams unless explicitly permitted by your institution's chemical safety guidelines.
2. Waste Containerization and Labeling:
-
Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information. Indicate the physical state (solid or liquid) and the presence of any solvents.
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide a complete and accurate description of the waste, including the chemical name and quantity, as required.
Spill Management: In the event of a this compound spill, evacuate the immediate area to prevent exposure. Wearing appropriate PPE, carefully sweep up solid material, avoiding dust generation, and place it into a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tanshinlactone
For researchers, scientists, and drug development professionals working with the promising anti-cancer compound Tanshinlactone, ensuring personal and environmental safety is paramount. Derived from the herb Salvia miltiorrhiza, this compound's cytotoxic properties necessitate stringent handling protocols.[1][2] This guide provides essential, step-by-step safety and logistical information, from operational procedures to waste disposal, to foster a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to its cytotoxic potential, there is no established safe level of exposure to this compound for healthcare and laboratory workers.[3] Therefore, a comprehensive PPE strategy is crucial. The following table summarizes the required PPE for handling this compound, drawing on guidelines for cytotoxic drugs.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[3] The outer glove should extend over the gown cuff. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric that closes in the back.[3] | Protects skin and personal clothing from contamination through splashes or spills. |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][4] | Protects eyes from splashes, aerosols, and airborne particles of the compound. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher.[3] | Minimizes the risk of inhaling aerosolized particles, especially during procedures that may generate dust or aerosols. |
| Additional Protection | Disposable shoe covers and head/hair covering.[3][5] | Prevents the spread of contamination outside of the immediate work area. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from receipt of the compound to the completion of experimental work.
Disposal Plan: Managing Cytotoxic Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as cytotoxic waste.
Waste Segregation and Collection:
-
Sharps: All contaminated needles, syringes, and glass vials should be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: All disposable PPE (gloves, gowns, masks, shoe covers), absorbent pads, and other contaminated lab supplies must be disposed of in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container with a lid. These containers are often yellow or marked with the cytotoxic symbol.
-
Liquid Waste: Unused solutions of this compound or contaminated liquid waste should be collected in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste." Do not pour this compound waste down the drain.[6]
Final Disposal:
All cytotoxic waste must be handled and disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste. This typically involves collection by a specialized waste management service for high-temperature incineration.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Alert Others: Immediately notify colleagues in the area of the spill.
-
Secure the Area: Cordon off the spill area to prevent others from entering.
-
Don PPE: If not already wearing it, don the full recommended PPE, including double gloves, a gown, eye protection, and an N95 respirator.[4]
-
Containment: Use a cytotoxic spill kit to absorb the spill. Cover the spill with absorbent pads, working from the outside in to prevent spreading.[4]
-
Cleanup: Carefully collect all contaminated absorbent materials and any broken glass (using forceps) and place them in the cytotoxic solid waste container.[4]
-
Decontamination: Clean the spill area with a detergent solution followed by a deactivating agent if available, or as per institutional guidelines.[4]
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, advancing critical drug development while maintaining the highest standards of laboratory safety.
References
- 1. This compound triggers methuosis in breast cancer cells via NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halyardhealth.com [halyardhealth.com]
- 4. ipservices.care [ipservices.care]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
